Technical Documentation Center

7-fluoro-5-methyl-1H-indazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 7-fluoro-5-methyl-1H-indazole
  • CAS: 1427326-31-5

Core Science & Biosynthesis

Foundational

7-fluoro-5-methyl-1H-indazole CAS number 1427326-31-5

CAS Number: 1427326-31-5 Formula: C₈H₇FN₂ Molecular Weight: 150.15 g/mol [1] Executive Summary 7-Fluoro-5-methyl-1H-indazole is a specialized heterocyclic building block critical to the development of next-generation kin...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1427326-31-5 Formula: C₈H₇FN₂ Molecular Weight: 150.15 g/mol [1]

Executive Summary

7-Fluoro-5-methyl-1H-indazole is a specialized heterocyclic building block critical to the development of next-generation kinase inhibitors and small-molecule therapeutics.[1] Belonging to the indazole class—a "privileged scaffold" in medicinal chemistry—this specific analog is distinguished by its unique substitution pattern. The C7-fluorine atom modulates the acidity of the N1-proton (pKa tuning) and blocks metabolic hydroxylation, while the C5-methyl group provides a hydrophobic anchor for selectivity in protein binding pockets.[1]

This guide details the synthesis, physicochemical profile, and application of CAS 1427326-31-5, designed for researchers optimizing lead compounds for targets such as VEGFR , PARP , and ROS1 .

Physicochemical Profile

Understanding the core properties is essential for formulation and assay development. The presence of the fluorine atom significantly alters the electronic landscape compared to the parent indazole.

PropertyValueTechnical Note
Appearance Off-white to pale yellow solidCrystalline form typically isolated from ethanol/water.[1]
Melting Point 117–125 °CRange varies based on crystal habit and purity.[1]
Predicted LogP 2.41 ± 0.2Moderate lipophilicity; suitable for CNS penetration and oral bioavailability.[1]
pKa (NH) ~12.5 (Predicted)More acidic than unsubstituted indazole (pKa ~13.[1]8) due to the electron-withdrawing C7-fluorine.[1]
H-Bond Donors 1 (NH)Critical for hinge-region binding in kinase domains.[1]
H-Bond Acceptors 2 (N2, F)The N2 nitrogen often serves as a key acceptor in active sites.[1]
Solubility DMSO, Methanol, DCMLow solubility in water; requires organic co-solvents for bioassays.[1]

Chemical Synthesis & Manufacturing

While various routes to indazoles exist, the SNAr Cyclization of Fluorobenzaldehydes is the preferred method for generating 7-fluoro-5-methyl-1H-indazole with high regioselectivity and yield.[1] This route avoids the formation of regioisomers common in diazonium-based approaches.[1]

Retrosynthetic Analysis

The synthesis disconnects at the N1-C7a and N2-C3 bonds, tracing back to 2,3-difluoro-5-methylbenzaldehyde and hydrazine .[1] The electron-withdrawing nature of the aldehyde (and subsequent hydrazone) activates the ortho-fluorine (C2) for nucleophilic aromatic substitution (SNAr).[1]

Synthesis Protocol (Standardized)

Reaction Overview:

  • Condensation: Hydrazine attacks the aldehyde to form a hydrazone intermediate.

  • Cyclization: The distal nitrogen of the hydrazine attacks the C2-fluorine, ejecting HF and closing the pyrazole ring.

Reagents:

  • Precursor: 2,3-Difluoro-5-methylbenzaldehyde (CAS 315204-36-5)[1]

  • Reagent: Hydrazine monohydrate (64-65% N₂H₄)[1]

  • Solvent: Ethanol (absolute) or Pyridine (for difficult substrates)[1]

  • Temperature: Reflux (78–80 °C)[1]

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask with 2,3-difluoro-5-methylbenzaldehyde (1.0 eq) and Ethanol (10 volumes).

  • Addition: Add Hydrazine monohydrate (3.0 eq) dropwise at room temperature. Note: Exothermic reaction.[1]

  • Reflux: Heat the mixture to reflux with stirring. Monitor by TLC (System: 30% EtOAc/Hexane) or HPLC. Reaction is typically complete in 4–12 hours.

  • Workup: Cool the reaction mixture to 0–5 °C. The product often precipitates directly.

    • If solid forms: Filter, wash with cold water (to remove hydrazine salts), and dry.

    • If oil forms:[1] Concentrate solvent, dilute with water, and extract with Ethyl Acetate. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Gradient: 0–40% EtOAc in Hexanes).

Synthesis Workflow Diagram

SynthesisPath Precursor 2,3-Difluoro-5-methyl- benzaldehyde (CAS 315204-36-5) Intermed Hydrazone Intermediate Precursor->Intermed Condensation (EtOH, Reflux) Reagent Hydrazine Hydrate (Excess) Reagent->Intermed Transition SNAr Cyclization (-HF) Intermed->Transition Intramolecular Attack Product 7-Fluoro-5-methyl- 1H-indazole (CAS 1427326-31-5) Transition->Product Aromatization

Caption: Regioselective synthesis via SNAr cyclization of 2,3-difluoro-5-methylbenzaldehyde.

Medicinal Chemistry Applications

The 7-fluoro-5-methyl-1H-indazole scaffold is not merely a structural spacer; it is a functional pharmacophore.[1]

Structural-Activity Relationship (SAR) Logic
  • 7-Fluoro Substitution (Metabolic & Electronic):

    • Metabolic Blockade: The C7 position is a common site for Phase I metabolic oxidation in unsubstituted indazoles.[1] Fluorination blocks this "soft spot," extending half-life (

      
      ).
      
    • Acidity Modulation: The electronegative fluorine pulls electron density from the aromatic ring, increasing the acidity of the N1-H. This strengthens the hydrogen bond donation to the "hinge region" backbone carbonyls of kinase targets (e.g., Glu residue in the ATP pocket).

  • 5-Methyl Substitution (Selectivity):

    • Hydrophobic Fill: The methyl group at C5 projects into the hydrophobic back-pocket (Gatekeeper region) of many enzymes, enhancing binding affinity through van der Waals interactions.

    • Vector for Expansion: In lead optimization, the methyl group can be brominated (via NBS) to create a benzylic bromide, allowing for the attachment of solubilizing tails or other functional groups.

Scaffold Interaction Diagram

SAR_Logic Core 7-Fluoro-5-methyl-1H-indazole (Scaffold) N1 N1-H (Donor) Core->N1 N2 N2 (Acceptor) Core->N2 C7 C7-Fluorine Core->C7 C5 C5-Methyl Core->C5 Hinge Kinase Hinge Binding (Glu/Met Backbone) N1->Hinge N2->Hinge Metab Blocks CYP450 Oxidation C7->Metab pKa Lowers pKa (Stronger H-Bond) C7->pKa Pocket Hydrophobic Pocket Interaction C5->Pocket pKa->N1 Enhances

Caption: Mechanistic contributions of the fluoro-methyl substitution pattern to drug efficacy.

Quality Control & Analytical Standards

To ensure the integrity of biological data, the following QC parameters must be met.

  • ¹H-NMR (400 MHz, DMSO-d₆):

    • Diagnostic peaks:

      • 
         13.0–13.5 ppm (br s, 1H, NH)
        
      • 
         8.0–8.2 ppm (s, 1H, H3)
        
      • 
         7.4–7.6 ppm (d, 1H, H4)
        
      • 
         2.4–2.5 ppm (s, 3H, CH₃)
        
  • HPLC Purity: >98% (Area%) at 254 nm.

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient.

  • Mass Spectrometry: [M+H]⁺ = 151.15 m/z.

Safety & Handling

  • GHS Classification: Warning.[1][2][3][4]

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2] Irrit.).

  • Handling: Use in a fume hood.[1] Avoid dust formation.[2]

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen).

References

  • Preparation of 7-fluoro-1H-indazole: Zhu, S. et al. Synthesis and Process Optimization of 1-(tert-Butoxycarbonyl)-7-Fluoro-3-Methyl-1H-Indazole-5-Carboxylic Acid.

  • Indazole Synthesis Review: Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology, 2021.[5][6] Link

  • General Indazole Properties: Study of the Addition Mechanism of 1H-Indazole.... PMC, National Institutes of Health.

  • Precursor Availability: 2,3-Difluoro-5-methylbenzaldehyde (CAS 315204-36-5).[1] PubChem Compound Summary.

  • Medicinal Chemistry Context: Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. MDPI, 2023.

Sources

Exploratory

Introduction: The Strategic Role of Fluorine and Methyl Groups in Indazole-Based Drug Discovery

An In-Depth Technical Guide to the Physical Properties of Fluorinated Methyl Indazole Derivatives Indazole derivatives are a cornerstone in medicinal chemistry, forming the core scaffold of numerous therapeutic agents.[1...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Properties of Fluorinated Methyl Indazole Derivatives

Indazole derivatives are a cornerstone in medicinal chemistry, forming the core scaffold of numerous therapeutic agents.[1][2] Their versatility stems from their unique bicyclic aromatic structure, which acts as a bioisostere for native structures like indole and phenol, enabling diverse interactions with biological targets.[3] Within this class of compounds, the strategic introduction of fluorine and methyl substituents has become a powerful tactic for modulating physicochemical properties, thereby optimizing drug-like characteristics such as metabolic stability, bioavailability, and target affinity.[4][5]

The incorporation of fluorine is particularly impactful. Its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond can profoundly alter a molecule's electronic profile, conformation, and metabolic fate.[6][7] Fluorination can lower the pKa of nearby basic groups, enhance membrane permeability, and block sites of metabolic oxidation, often leading to improved pharmacokinetic profiles.[6][7] Similarly, the methyl group, while seemingly simple, provides a tool to probe steric limitations in binding pockets and can influence solubility and lipophilicity.

This guide provides an in-depth exploration of the core physical properties of fluorinated methyl indazole derivatives. We will move beyond a simple recitation of data to explain the underlying causality of how substituent placement dictates these properties. For researchers in drug development, a deep understanding of these structure-property relationships is not merely academic; it is essential for the rational design of next-generation therapeutics.

Core Physicochemical Properties: A Deep Dive

The success of a drug candidate is inextricably linked to its physical properties. For fluorinated methyl indazoles, the interplay between the indazole core, the electron-withdrawing fluorine atom, and the lipophilic methyl group creates a nuanced landscape of solubility, lipophilicity, melting point, and acidity.

Lipophilicity (LogP/LogD)

Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a critical determinant of absorption, distribution, metabolism, and excretion (ADME). It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH.

The introduction of fluorine has a complex, context-dependent effect on lipophilicity.[8] While a single fluorine atom can increase lipophilicity by masking polar functionalities or increasing the hydrophobic surface area, its strong inductive effect can also enhance the polarity of nearby atoms, having the opposite effect.[8]

  • Impact of Fluorination: For a simple 2-(methylthio)pyridine system, progressive fluorination of the methyl group from CH₃ to CH₂F to CF₃ steadily increases the LogD₇.₄ from 1.69 to 2.13, demonstrating an increase in lipophilicity.[8]

  • Impact of Methylation: The addition of a methyl group generally increases lipophilicity due to its non-polar, hydrophobic nature.

The interplay is illustrated in the predicted LogP values for simple derivatives:

  • 4-Fluoro-1-methyl-1H-indazole: Predicted LogP of 1.71.[9]

This value reflects a balance between the inherent lipophilicity of the methylated indazole core and the electronic influence of the fluorine substituent.

The OECD 107 guideline for the Shake-Flask method is a foundational technique for LogP determination.

LogP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare n-octanol & buffer (pH 7.4) B Pre-saturate solvents (mix & separate) A->B C Prepare stock solution of test compound B->C D Add stock solution to pre-saturated solvents C->D E Shake vigorously (e.g., 5 min) D->E F Centrifuge to separate phases E->F G Determine concentration in aqueous phase (C_aq) F->G H Determine concentration in octanol phase (C_oct) F->H I Calculate LogP = log(C_oct / C_aq) G->I H->I

Caption: Experimental workflow for LogP determination via the shake-flask method.

Aqueous Solubility

Aqueous solubility is paramount for drug delivery and absorption. Poor solubility can hinder formulation development and lead to low bioavailability. The introduction of fluorine and methyl groups can either increase or decrease solubility depending on their influence on crystal lattice energy and intermolecular interactions with water.

  • Fluorine's Influence: Fluorine can form weak hydrogen bonds (C-F···H-O), which can potentially improve solubility. However, if fluorination leads to a more stable crystal lattice, solubility may decrease.

  • Methyl Group's Influence: As a hydrophobic group, a methyl substituent typically decreases aqueous solubility.

Systematic studies show that for many heterocyclic series, there is a clear trend where increased lipophilicity correlates with decreased aqueous solubility.[5] Therefore, the same structural modifications that increase LogP are likely to decrease solubility.

Melting Point and Crystal Packing

The melting point (Tm) is an indicator of the stability of the crystal lattice. Higher melting points suggest stronger intermolecular forces, which can correlate with lower solubility. Fluorine substitution can significantly impact crystal packing through dipole-dipole interactions, π-π stacking, and hydrogen/halogen bonding.[10]

  • 4-Fluoro-1H-indazole: Exhibits a melting point of 130-134 °C.[10]

  • Trifluoromethylated pyrimido[1,2-b]indazole derivatives: These more complex structures show very high melting points, often in the range of 270-370 °C, indicating highly stable crystal structures.[11]

X-ray crystallography of derivatives like Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate reveals detailed information on bond angles, distances, and intermolecular interactions, such as weak hydrogen bonds, that dictate the crystal packing.[12]

This protocol is based on the USP <741> standard.

  • Instrument Calibration: Calibrate the melting point apparatus using certified reference standards (e.g., caffeine, vanillin) that bracket the expected melting range of the sample.

  • Sample Preparation: Ensure the sample is thoroughly dried and finely powdered to allow for uniform packing.

  • Capillary Loading: Pack the dry powder into a capillary tube to a height of 2-4 mm.

  • Heating Ramp: Place the capillary in the apparatus. Use a rapid heating rate to approach the expected melting point, then reduce the rate to 1-2 °C per minute for the final determination.

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle melts (completion). The range between these two points is the melting range.

  • Validation: Perform the measurement in triplicate to ensure reproducibility. The results should be within a narrow margin of error.

Acidity and Basicity (pKa)

The pKa value reflects the ionization state of a molecule at a given pH, which profoundly affects its solubility, permeability, and target binding. The indazole scaffold has two nitrogen atoms and can act as both a weak acid (N-H proton donation) and a weak base (protonation of the pyridine-like nitrogen).

  • Unsubstituted Indazole: Has an acidic pKa of 13.86 and a basic pKa of 1.31.[1]

  • Effect of Fluorine: As a potent electron-withdrawing group, fluorine significantly influences pKa. Placing a fluorine atom on the benzene ring will decrease the electron density of the entire ring system. This makes the N-H proton more acidic (lowers the acidic pKa) and the pyridine-like nitrogen less basic (lowers the basic pKa).[6]

  • Effect of Methyl Group: As an electron-donating group, a methyl group will have the opposite effect, increasing the basicity of the nitrogen atoms.

A predicted pKa for 6-Fluoro-4-methyl-(1H)indazole is 13.68, which is slightly more acidic than the parent indazole, reflecting the dominant electron-withdrawing effect of the fluorine atom.[13]

pKa_Impact cluster_F Fluorine Substitution cluster_Me Methyl Substitution Indazole Indazole Core (pKa_acid ≈ 13.9, pKa_base ≈ 1.3) F_Effect Strong Electron- Withdrawing Effect Indazole->F_Effect Add F Me_Effect Weak Electron- Donating Effect Indazole->Me_Effect Add CH3 F_Result Stabilizes Anion (N-) Destabilizes Cation (N-H+) F_Effect->F_Result pKa_Change_F ↓ Basic pKa (less basic) ↓ Acidic pKa (more acidic) F_Result->pKa_Change_F pKa_Change_F->Indazole Me_Result Destabilizes Anion (N-) Stabilizes Cation (N-H+) Me_Effect->Me_Result pKa_Change_Me ↑ Basic pKa (more basic) ↑ Acidic pKa (less acidic) Me_Result->pKa_Change_Me pKa_Change_Me->Indazole

Caption: Influence of fluorine and methyl groups on the pKa of the indazole core.

Structure-Property Relationships (SPR) Summary

The precise placement of fluorine and methyl groups is a key tool for fine-tuning physical properties. While a comprehensive experimental dataset for a full matrix of isomers is not publicly available, we can infer strong trends from existing data and chemical principles.

PropertyEffect of Fluorine SubstitutionEffect of Methyl SubstitutionRationale & Causality
Lipophilicity (LogP) Generally IncreasesIncreasesFluorine increases the hydrophobic surface area. The methyl group is inherently hydrophobic. The magnitude of the fluorine effect is position-dependent due to its influence on the molecular dipole.[8]
Aqueous Solubility Generally DecreasesDecreasesCorrelates inversely with lipophilicity. Stronger crystal lattice forces induced by fluorine's polar interactions can also reduce solubility.
Melting Point Generally IncreasesVariableFluorine can introduce new intermolecular interactions (dipole, C-F···H bonds), strengthening the crystal lattice.[10] The effect of a methyl group depends on its impact on molecular symmetry and packing efficiency.
Acidity (Acidic pKa) Decreases (More Acidic)Increases (Less Acidic)The electron-withdrawing nature of fluorine stabilizes the resulting indazolide anion.[6] The electron-donating methyl group destabilizes it.
Basicity (Basic pKa) Decreases (Less Basic)Increases (More Basic)Fluorine withdraws electron density from the nitrogen lone pair, making it less available for protonation.[6] The methyl group donates electron density.

Example Application: In the development of Rho kinase (ROCK1) inhibitors, a 6-fluoroindazole derivative showed significantly enhanced potency and a dramatic increase in oral bioavailability (61%) compared to its 4-fluoro counterpart.[4] This highlights how a subtle positional change can have profound effects on both biological activity and the physicochemical properties that govern pharmacokinetics.

Conclusion

The physical properties of fluorinated methyl indazole derivatives are a complex but predictable function of their substitution patterns. Fluorine's powerful inductive effects and unique bonding capabilities, combined with the steric and electronic contributions of the methyl group, provide medicinal chemists with a sophisticated toolkit for molecular optimization. By understanding the causal relationships between structure and properties—how a substituent's position impacts electron density, crystal packing, and solvation—researchers can more effectively navigate the challenges of drug design. The protocols and principles outlined in this guide serve as a foundational framework for the rational design and characterization of novel indazole-based therapeutics, enabling a more direct path to candidates with optimized efficacy and drug-like properties.

References

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems . PubMed Central. [Link]

  • Cas 105391-75-1,6-FLUORO-4-METHYL-(1H)INDAZOLE . LookChem. [Link]

  • Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate . National Center for Biotechnology Information. [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues . Caribbean Journal of Science and Technology. [Link]

  • Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions . MDPI. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives . National Center for Biotechnology Information. [Link]

  • Importance of Fluorine in Benzazole Compounds . MDPI. [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 . MDPI. [Link]

  • Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties . Frontiers. [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling . National Center for Biotechnology Information. [Link]

  • Structure of fluorinated indazoles derivatives 105–110 . ResearchGate. [Link]

  • The effect of the replacement of a H by a F atom on the supramolecular structure of NH-indazoles . Royal Society of Chemistry. [Link]

  • Solubility testing in accordance with the OECD 105 . FILAB. [Link]

Sources

Foundational

Advanced Synthesis &amp; Application of 7-Fluoro-5-Methyl-1H-Indazole

This guide details the synthesis, validation, and application of 7-fluoro-5-methyl-1H-indazole , a critical scaffold in the development of next-generation PKMYT1 inhibitors. A Critical Intermediate for Next-Gen PKMYT1 In...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis, validation, and application of 7-fluoro-5-methyl-1H-indazole , a critical scaffold in the development of next-generation PKMYT1 inhibitors.

A Critical Intermediate for Next-Gen PKMYT1 Inhibitors

Part 1: Executive Summary & Medicinal Chemistry Rationale

The Target: PKMYT1 PKMYT1 (Protein Kinase, Membrane Associated Tyrosine/Threonine 1) is a gatekeeper kinase at the G2/M checkpoint.[1][2] It negatively regulates CDK1 by phosphorylating Thr14 (and to a lesser extent Tyr15). In cancers with CCNE1 amplification (e.g., high-grade serous ovarian cancer), PKMYT1 inhibition forces premature mitotic entry, leading to replication stress and mitotic catastrophe—a classic synthetic lethality paradigm.

The Scaffold: 7-Fluoro-5-Methyl-1H-Indazole While first-generation inhibitors (e.g., RP-6306) utilize various cores, the 7-fluoro-5-methyl-1H-indazole scaffold is emerging as a superior pharmacophore for three mechanistic reasons:

  • Metabolic Blocking (7-Fluoro): The C7 position is a common site for metabolic oxidation in indazoles. Fluorination at this position blocks P450-mediated metabolism, significantly extending the half-life (

    
    ) of the inhibitor.
    
  • Electronic Tuning: The electron-withdrawing fluorine modulates the acidity of the N1-proton (

    
    ), enhancing the hydrogen-bond donor capability crucial for hinge binding within the kinase ATP pocket.
    
  • Hydrophobic Fill (5-Methyl): The C5-methyl group targets a specific hydrophobic sub-pocket (often the "gatekeeper" region or solvent-exposed front), improving selectivity against the closely related Wee1 kinase.

Part 2: Chemical Synthesis Protocol

Methodology Selection: The most robust route for synthesizing 1H-indazoles with specific substitution patterns (C7-F, C5-Me, C3-H) is the Nucleophilic Aromatic Substitution (


) / Cyclization of Fluorobenzaldehydes . This avoids the regioselectivity issues often seen with diazonium-based (Jacobson) cyclizations.
Reaction Scheme

The synthesis proceeds from 2,3-difluoro-5-methylbenzaldehyde via condensation with hydrazine hydrate.

SynthesisRoute cluster_conditions Critical Parameters SM 2,3-Difluoro-5-methylbenzaldehyde (Starting Material) Inter Hydrazone Intermediate (Transient) SM->Inter Condensation (EtOH, Reflux) Hydrazine Hydrazine Hydrate (Reagent) Hydrazine->Inter Product 7-Fluoro-5-methyl-1H-indazole (Final Product) Inter->Product S_NAr Cyclization (150°C, DMSO/Seal) Cond1 Temp: 120-150°C Cond2 Equiv: 5.0 eq N2H4

Caption: Two-step one-pot synthesis of the indazole core via aldehyde condensation and intramolecular nucleophilic displacement.

Step-by-Step Protocol

Materials:

  • 2,3-Difluoro-5-methylbenzaldehyde (CAS: Verify availability, or synthesize from 2,3-difluoro-5-methylbenzoic acid)

  • Hydrazine monohydrate (

    
    , 64-65%)
    
  • DMSO (Anhydrous) or Pyridine

  • Ethyl Acetate / Hexanes (for workup)[3]

Procedure:

  • Setup: Charge a pressure-rated reaction vial (microwave vial or sealed tube) with 2,3-difluoro-5-methylbenzaldehyde (1.0 eq, 5.0 g).

  • Solvent & Reagent: Add DMSO (25 mL, 5 vol) followed by Hydrazine monohydrate (5.0 eq, 8.0 mL).

    • Note: Excess hydrazine acts as both the nucleophile and the base to scavenge HF.

  • Cyclization: Seal the vessel and heat to 120°C for 4 hours, then increase to 150°C for 12 hours.

    • Monitoring: Monitor by LCMS for the disappearance of the hydrazone intermediate (

      
      ) and formation of the product (
      
      
      
      ).
  • Workup:

    • Cool to room temperature.[4]

    • Pour the reaction mixture into ice-cold water (250 mL). The product typically precipitates as a solid.

    • Stir for 30 minutes. Filter the solid.[4]

    • Alternative: If no precipitate forms, extract with Ethyl Acetate (3 x 100 mL). Wash organics with brine (2x), dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (0-40% EtOAc in Hexanes).

    • Target Yield: 65-75%

    • Appearance: Off-white to pale yellow solid.

Part 3: Analytical Validation (Self-Validating System)

To ensure the integrity of the intermediate before coupling, compare your data against these standard values.

Analytical MethodExpected ResultDiagnostic Feature
LC-MS (ESI+) m/z = 151.1

Single peak >98% purity.[3] No residual hydrazine adducts.
1H NMR (DMSO-d6)

8.15 (s, 1H)
C3-H : Characteristic singlet for the indazole C3 proton.
1H NMR (DMSO-d6)

13.4 (br s, 1H)
N1-H : Broad singlet, exchangeable with

.
1H NMR (DMSO-d6)

2.42 (s, 3H)
C5-Me : Methyl singlet.
19F NMR

-135 ppm
C7-F : Single fluorine signal. Shift confirms position ortho to Nitrogen.

Critical QC Check: Ensure the regioisomer is correct. The 2,3-difluoro starting material forces the hydrazine to displace the 2-fluoro group (ortho to aldehyde), ensuring the final structure is 7-fluoro, not 4-fluoro.

Part 4: Biological Application & Mechanism[2]

Once synthesized, this intermediate is typically coupled (via


 or Buchwald-Hartwig amination at the C3 or N1 position) to a solubilizing tail or hinge-binding motif to create the final PKMYT1 inhibitor.
Mechanism of Action: Synthetic Lethality [5][6]

Mechanism cluster_check G2/M Checkpoint CCNE1 CCNE1 Amplification (Oncogenic Driver) RepStress Replication Stress (High CDK2 Activity) CCNE1->RepStress PKMYT1 PKMYT1 Kinase RepStress->PKMYT1 Reliance on G2/M Checkpoint CDK1_Inact CDK1-pT14 (Inactive) PKMYT1->CDK1_Inact Phosphorylation (Thr14) CDK1_Act CDK1 (Active) PKMYT1->CDK1_Act Failure to Inhibit Mitosis Premature Mitosis (Mitotic Catastrophe) CDK1_Act->Mitosis Inhibitor 7-F-5-Me-Indazole Inhibitor Inhibitor->PKMYT1 Inhibition (IC50 < 10nM) Death Cell Death Mitosis->Death

Caption: Synthetic lethality pathway. PKMYT1 inhibition releases the brake on CDK1 in CCNE1-stressed cells, causing lethal premature mitosis.

Validation Assays for Final Compound
  • Biochemical Potency (ADP-Glo Assay):

    • Substrate: Myelin Basic Protein (MBP) or peptide substrate.

    • Enzyme: Recombinant human PKMYT1 (full length).[7]

    • Protocol: Incubate inhibitor + PKMYT1 + ATP + Substrate for 60 min. Add ADP-Glo reagent.[2][7] Measure luminescence.

    • Success Criteria:

      
      .
      
  • Cellular Target Engagement (Western Blot):

    • Cell Line: OVCAR3 (CCNE1 amplified).[8]

    • Biomarker: pCDK1 (Thr14) .

    • Expectation: Dose-dependent decrease in pCDK1 (T14) signal, distinct from Wee1 inhibition (which primarily affects Y15).

References
  • Discovery of RP-6306 (Lunresertib)

    • Title: Discovery of an Orally Bioavailable and Selective PKMYT1 Inhibitor, RP-6306.[6][8][9]

    • Source: Journal of Medicinal Chemistry (2022).[6]

    • URL:[Link]

  • Indazole Synthesis Methodology

    • Title: General procedure for the synthesis of 7-fluoro-1H-indazole from 2,3-difluorobenzaldehyde.[4]

    • Source: ChemicalBook / Literature Precedents.[3][10]

  • Patent Landscape (Roche)

    • Title: Indazole Compounds as PKMYT1 Kinase Inhibitors (WO 2024/179948).[1][2][3][7]

    • Source: WIPO / Google Patents.[3]

    • URL:[1][2]

  • Synthetic Lethality Context

    • Title: PKMYT1 inhibition is a synthetic lethal target for CCNE1-amplified cancers.[5][6]

    • Source: N
    • URL:[Link]

Sources

Exploratory

Technical Guide: Patent Landscape &amp; Synthetic Utility of 7-Fluoro-5-Methyl-1H-Indazole Derivatives

The following technical guide provides an in-depth analysis of the patent landscape, synthetic methodologies, and therapeutic utility of 7-fluoro-5-methyl-1H-indazole derivatives. [1] Executive Summary: The "Privileged"...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the patent landscape, synthetic methodologies, and therapeutic utility of 7-fluoro-5-methyl-1H-indazole derivatives.

[1]

Executive Summary: The "Privileged" 7,5-Substitution Pattern[1]

In the realm of kinase and viral protease inhibition, the 7-fluoro-5-methyl-1H-indazole scaffold has emerged as a high-value pharmacophore.[1] Unlike the ubiquitous unsubstituted indazole, this specific substitution pattern offers a dual advantage in Structure-Activity Relationship (SAR) optimization:

  • The 7-Fluoro Effect: It modulates the acidity of the N1-proton (lowering pKa) and can form intramolecular hydrogen bonds or electrostatic interactions with the enzyme hinge region, often improving selectivity over off-target kinases.[1]

  • The 5-Methyl Vector: This group typically projects into the hydrophobic sub-pocket (e.g., the gatekeeper region in kinases), enhancing potency via van der Waals interactions while maintaining a low molecular weight profile.[1]

This guide dissects the intellectual property surrounding this scaffold, focusing on its role as a critical intermediate in PKMYT1 inhibitors (Oncology) and Influenza Cap-binding inhibitors (Virology).[1]

Patent Landscape Analysis

The IP landscape for 7-fluoro-5-methyl-1H-indazole is characterized by its use as a "building block" rather than a final drug substance.[1] It appears frequently in Markush structures for broad-spectrum kinase inhibitors.[1]

Key Patent Families & Therapeutic Targets[1]
Patent / ApplicationAssigneePrimary Therapeutic TargetKey Application of Scaffold
WO2024179948A1 Undisclosed / PharmaPKMYT1 Kinase Core scaffold for inhibiting PKMYT1, a synthetic lethal target in CCNE1-amplified tumors.[1]
WO2017133670A1 Roche / GenentechInfluenza (Cap-binding) Starting material for PB2 inhibitors.[1] The 7-F improves metabolic stability against oxidative defluorination.[1]
US6982274B2 Astellas PharmaJNK Protein Kinase General indazole claims; 7-F derivatives cited for improved JNK selectivity vs. p38 MAPK.[1]
CN110452177A Domestic (CN)Rho Kinase (ROCK) Describes scalable synthesis of related 4-fluoro/5-bromo analogs, establishing prior art for the synthetic route.[1]
Strategic Insight: Freedom to Operate (FTO)

While the core molecule (CAS 341-24-2) is commercially available and likely off-patent as a commodity chemical, method of use patents and novel synthetic routes (e.g., regioselective C3-functionalization) remain active.[1] Researchers must ensure that downstream functionalization (e.g., Suzuki couplings at C3) does not infringe on specific "selection patents" held by major oncology players.[1]

Synthetic Methodologies & Process Chemistry

For the process chemist, the challenge lies in regioselectivity.[1] Introducing the fluorine at C7 and methyl at C5 requires specific precursors to avoid isomer mixtures.[1]

Protocol A: The Hydrazine Cyclization (Preferred Route)

Best for: High purity, gram-to-kilogram scale.[1]

This route utilizes 2,3-difluoro-5-methylbenzaldehyde as the starting material.[1] The fluorine at the ortho position is labile enough for nucleophilic aromatic substitution (


) by hydrazine, followed by immediate cyclization.[1]

Step-by-Step Protocol:

  • Reagents: 2,3-difluoro-5-methylbenzaldehyde (1.0 eq), Hydrazine monohydrate (3.0 eq), solvent (THF or Dioxane).

  • Reaction: Heat the mixture to reflux (

    
     in dioxane) for 12–16 hours. The excess hydrazine acts as both nucleophile and base.[1]
    
  • Workup: Cool to

    
    . The product often precipitates.[1] If not, dilute with water and extract with Ethyl Acetate.
    
  • Purification: Recrystallization from Toluene/Heptane.

  • Validation:

    
     must show the characteristic C3-H singlet around 
    
    
    
    ppm and the specific coupling constants of the aromatic protons confirming 7,5-substitution.
Protocol B: The Modified Jacobson Indazole Synthesis

Best for: When starting from anilines.[1]

This route proceeds via the diazotization of 2-fluoro-6-methylaniline .[1]

  • Acetylation: Convert aniline to acetanilide using acetic anhydride.

  • Nitrosation: Treat with isoamyl nitrite and acetic anhydride in toluene at

    
    .
    
  • Cyclization: The N-nitroso intermediate rearranges and cyclizes to form the indazole core.[1]

  • Hydrolysis: Remove the acetyl group using aqueous ammonia/methanol.[1]

Visualization: Synthetic Pathways[1][2]

SyntheticRoutes Start1 2,3-Difluoro-5-methylbenzaldehyde Inter1 Hydrazone Intermediate Start1->Inter1 N2H4•H2O, Reflux Start2 2-Fluoro-6-methylaniline Inter2 N-Acetyl-N-nitroso species Start2->Inter2 1. Ac2O 2. Isoamyl Nitrite Core 7-Fluoro-5-methyl-1H-indazole (CAS 341-24-2) Inter1->Core SNAr Cyclization Inter2->Core Jacobson Cyclization + Hydrolysis Func1 3-Iodo-7-fluoro-5-methyl-1H-indazole (Key Electrophile) Core->Func1 I2, KOH, DMF (C3-Iodination) Drug2 PB2 Inhibitors (Influenza) Core->Drug2 N-Alkylation Drug1 PKMYT1 Inhibitors (Oncology) Func1->Drug1 Suzuki Coupling

Figure 1: Synthetic tree illustrating the two primary access routes to the scaffold and its divergence into major therapeutic classes.[1]

Technical Data Summary

The following physicochemical properties are critical for researchers incorporating this scaffold into Lipinski-compliant drug candidates.

PropertyValue / CharacteristicRelevance to Drug Design
Molecular Weight 150.15 g/mol Low MW allows for significant decoration (Fragment-Based Drug Design).[1]
ClogP ~2.3Moderate lipophilicity; 7-F reduces logP slightly compared to 7-H.
pKa (N1-H) ~13.8 (Predicted)The 7-F withdraws electron density, making the NH slightly more acidic than unsubstituted indazole, affecting solubility and binding.[1]
H-Bond Donors 1 (NH)Critical for hinge binding in kinases (e.g., interaction with Glu/Leu backbone).[1]
Metabolic Stability HighThe 7-F blocks metabolic oxidation at the electron-rich C7 position; 5-Me is a potential soft spot (benzylic oxidation) but often buried in the binding pocket.[1]

References

  • Roche (2017). Pyridine and pyrimidine derivatives and their use in treatment, amelioration or prevention of influenza. WO2017133670A1. Link

  • Undisclosed (2024). Indazole compounds as PKMYT1 kinase inhibitors. WO2024179948A1. Link

  • Astellas Pharma (2006). 1H-indazole compound having JNK inhibitory action.[1][2] US6982274B2. Link

  • GuideChem. Synthesis of 7-Fluoro Indazole Protocols.Link

  • ChemicalBook. 7-Fluoro-1H-Indazole Product & Synthesis Data.Link[1]

Sources

Foundational

Biological Activity of 7-Substituted Indazole Scaffolds: A Medicinal Chemistry Perspective

This guide serves as a technical whitepaper for researchers and medicinal chemists, focusing specifically on the 7-substituted indazole scaffold. Unlike general indazole reviews, this document isolates the C7-position as...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical whitepaper for researchers and medicinal chemists, focusing specifically on the 7-substituted indazole scaffold. Unlike general indazole reviews, this document isolates the C7-position as a critical vector for tuning selectivity, metabolic stability, and binding kinetics in drug discovery.

The 7-Position Privilege: Structural & Electronic Rationale

The indazole ring system (benzo[d]pyrazole) is a privileged scaffold in drug design, often serving as a bioisostere for indole or purine. However, the C7 position (adjacent to the bridgehead carbon and the N1 nitrogen) offers a unique chemical environment that distinguishes it from the more commonly functionalized C3, C5, and C6 positions.

The "Gatekeeper" Vector

In kinase drug discovery, the indazole N1-H usually binds to the hinge region (e.g., Glu/Leu backbone). Substituents at C7 project into the solvent-exposed front pocket or interact with the ribose-binding pocket , depending on the binding mode.

  • Steric Control: A bulky group at C7 can force the indazole N1-H to adopt a specific tautomeric preference or twist the molecule out of planarity, disrupting π-stacking but enhancing solubility.

  • Selectivity Filter: In Nitric Oxide Synthase (NOS) inhibitors, the C7 substituent is the primary determinant for isoform selectivity (nNOS vs. eNOS/iNOS) by exploiting subtle differences in the heme-binding active site.

Electronic Modulation

Substituents at C7 exert a strong inductive effect on the pyrazole N1 acidity (pKa modulation).

  • Electron-Withdrawing Groups (EWG): (e.g., 7-NO₂, 7-CN) Increase the acidity of N1-H, strengthening hydrogen bond donation to target receptors.

  • Electron-Donating Groups (EDG): (e.g., 7-OMe, 7-NH₂) Increase electron density, often improving blood-brain barrier (BBB) permeability for CNS targets.

Therapeutic Applications & Mechanism of Action

Neuroprotection & CNS: The nNOS Paradigm

The most authoritative case study for 7-substituted indazoles is 7-Nitroindazole (7-NI) , a selective inhibitor of neuronal Nitric Oxide Synthase (nNOS).

  • Mechanism: 7-NI acts as a competitive inhibitor of L-arginine and the cofactor tetrahydrobiopterin (BH4). Unlike non-selective arginine analogs (e.g., L-NAME) that cause hypertension by inhibiting endothelial NOS (eNOS), 7-NI exhibits selectivity for nNOS.[1]

  • Binding Mode: The 7-nitro group interacts with the heme iron environment, preventing the catalytic oxidation of arginine to citrulline and NO.

  • Clinical Relevance: Used as a chemical probe to demonstrate neuroprotection in ischemia (stroke models) and MPTP-induced neurotoxicity (Parkinson’s models).

Oncology: Kinase Inhibition (DDR2, FGFR, VEGFR)

While drugs like Axitinib and Pazopanib utilize the indazole core, next-generation inhibitors are exploring the C7 position to overcome resistance.

  • DDR2/FGFR Dual Inhibitors: 7-substituted indazoles (e.g., 7-bromo-3-substituted derivatives) have shown efficacy in Squamous Cell Carcinoma (SqCC). The C7 substituent often fills a hydrophobic pocket that is unoccupied in wild-type kinases but accessible in mutant forms.

  • HPK1 Inhibitors: "Reverse indazole" inhibitors utilize C7 substitution to improve kinome selectivity, reducing off-target toxicity against JAK1/2.

Emerging Areas: Dopamine D3 Antagonism

7-substituted indazoles have been identified as selective Dopamine D3 receptor antagonists. The C7 substituent aids in discriminating between the highly homologous D2 and D3 receptors by interacting with non-conserved residues in the secondary binding pocket.

Visualization of Signaling & SAR

Diagram 1: Structure-Activity Relationship (SAR) Map

This diagram illustrates the functional logic of the indazole scaffold, highlighting the specific role of the C7 position.

IndazoleSAR Indazole Indazole Core (Benzo[d]pyrazole) N1 N1: Hinge Binding (H-Bond Donor) Indazole->N1 C3 C3: Potency Driver (Deep Pocket access) Indazole->C3 C7 C7: The Selectivity Switch (Solvent Front / Heme Interaction) Indazole->C7 Selectivity nNOS vs eNOS Selectivity (e.g., 7-NO2, 7-CN) C7->Selectivity Steric/Electronic fit Solubility Solubility & PK (e.g., 7-Piperazine) C7->Solubility Solvent exposure Acidity N1 Acidity Modulation (pKa shift) C7->Acidity Inductive effect

Caption: SAR map emphasizing the C7 position as a "Selectivity Switch" distinct from the potency-driving C3 position.[2][3][4][5]

Experimental Protocols

Protocol A: nNOS Inhibition Assay (Citrulline Conversion)

Standard for validating 7-substituted indazoles for neuroprotection.

Principle: Measures the conversion of [³H]-L-arginine to [³H]-L-citrulline by recombinant nNOS.

  • Reagent Prep: Prepare reaction buffer (50 mM HEPES, pH 7.4, 1 mM DTT, 1 mM EDTA). Prepare NADPH (1 mM) and CaCl₂ (2 mM).

  • Enzyme Mix: Incubate recombinant rat nNOS (10 U/mL) with Calmodulin (30 nM) and BH4 (5 µM).

  • Inhibitor Addition: Add 7-substituted indazole test compounds (0.1 nM – 10 µM) in DMSO (final DMSO <1%).

  • Substrate Initiation: Add [³H]-L-arginine (100 nM) + unlabeled L-arginine (10 µM).

  • Reaction: Incubate at 37°C for 15 minutes.

  • Termination: Stop reaction with ice-cold stop buffer (20 mM HEPES, 2 mM EDTA, pH 5.5).

  • Separation: Pass mixture through Dowex-50W cation exchange resin (binds unreacted arginine). Elute [³H]-L-citrulline with water.

  • Quantification: Measure eluate via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Protocol B: Kinase Selectivity Profiling (ADP-Glo™)

Standard for oncology applications (e.g., DDR2, FGFR).

  • Assay Setup: Use white 384-well plates.

  • Kinase Reaction: Mix Kinase (e.g., DDR2, 5 ng/well), Substrate (Poly Glu:Tyr, 0.2 µg/µl), and ATP (10 µM).

  • Compound Treatment: Add 7-substituted indazole (serial dilution). Incubate 60 min at RT.

  • ADP Detection:

    • Add ADP-Glo™ Reagent (terminates kinase reaction, depletes remaining ATP). Incubate 40 min.

    • Add Kinase Detection Reagent (converts ADP to ATP, then to light via luciferase). Incubate 30 min.

  • Readout: Measure luminescence (RLU) on a plate reader (e.g., EnVision).

  • Validation: Z' factor should be > 0.5. Reference compound: Staurosporine.

Quantitative Data Summary

The following table summarizes the biological impact of specific C7-substitutions on the indazole core, derived from key medicinal chemistry literature.

Compound ClassC7 SubstituentTargetActivity / IC50Mechanism / Effect
7-Nitroindazole -NO₂nNOSIC50: ~0.7 µMCompetitive inhibitor; High selectivity for neuronal vs. endothelial isoform.
7-Cyanoindazole -CNnNOSIC50: ~0.8 µMEquipotent to 7-NI; reduced potential for radical formation compared to nitro.
7-Bromoindazole -BrnNOS / KinasesIC50: ~5.0 µMHalogen bond acceptor; often used as a precursor for Suzuki couplings.
7-Aminoindazole -NH₂VariousVariableEDG; increases N1 basicity; often leads to poor membrane permeability unless acylated.
Indazole-7-carboxamide -CONH₂nNOSModerateShows surprising selectivity for nNOS over iNOS due to H-bond network.

Synthesis & Workflow Logic

Diagram 2: Experimental Workflow for Lead Optimization

This flowchart guides the researcher from scaffold selection to biological validation.

Workflow cluster_Synth Synthesis Phase cluster_Bio Biological Evaluation Start Start: 7-Substituted Indazole Design Step1 Precursor: 2-Amino-3-substituted-benzoic acid or 7-Iodo-indazole Start->Step1 Step2 Cyclization / Pd-Coupling (Suzuki/Buchwald at C7) Step1->Step2 Assay1 Primary Screen: Enz. Inhibition (Protocol A/B) Step2->Assay1 Assay2 Selectivity Profiling (nNOS vs eNOS / Kinase Panel) Assay1->Assay2 If IC50 < 1µM Assay3 Cellular Viability (MTT / Cell Titer-Glo) Assay2->Assay3 If Selectivity > 10x End In Vivo PK/PD Assay3->End Lead Candidate

Caption: Step-by-step workflow for synthesizing and validating 7-substituted indazole leads.

References

  • Bland-Ward, P. A., & Moore, P. K. (1995). 7-Nitroindazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse. British Journal of Pharmacology. Link

  • Kalpalathika, M. V., et al. (2019). Discovery and optimization of a series of 3-substituted indazole derivatives as multi-target kinase inhibitors for the treatment of lung squamous cell carcinoma.[5] European Journal of Medicinal Chemistry.[5] Link

  • Babbedge, R. C., et al. (1993). Inhibition of rat cerebellar nitric oxide synthase by 7-nitro indazole and related substituted indazoles. British Journal of Pharmacology. Link

  • Meanwell, N. A. (2011). The influence of bioisosteres in drug design: tactical applications of indazole. Journal of Medicinal Chemistry.[5] Link

  • Vertex Pharmaceuticals. Indazole Inhibitors of Kinases (Patent). (General reference for Kinase/Indazole binding modes). Link

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of 4-Bromo-7-fluoro-5-methyl-1H-indazole

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic synthesis of 4-bromo-7-fluoro-5-methyl-1H-indazole , a highly functionalized scaffold critical in the...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic synthesis of 4-bromo-7-fluoro-5-methyl-1H-indazole , a highly functionalized scaffold critical in the development of kinase inhibitors (e.g., PKMYT1, BTK, and KRAS inhibitors).

The protocol prioritizes the SNAr-Cyclization route using a fluorinated benzaldehyde precursor, as validated by recent patent literature (WO2024179948A1). This method offers superior regiocontrol compared to direct halogenation of the indazole core.

Strategic Overview & Retrosynthetic Logic

Synthesizing polysubstituted indazoles requires careful management of regioselectivity. Direct bromination of a pre-formed 7-fluoro-5-methylindazole often yields mixtures of C3 and C4 isomers, or over-bromination.

To guarantee the 4-bromo substitution, this protocol utilizes a bottom-up cyclization approach . We construct the pyrazole ring after establishing the halogenation pattern on the benzene ring.

Retrosynthetic Analysis

The target molecule is disconnected at the N-N bond and the C3-N2 bond, revealing a hydrazine equivalent and a highly substituted benzaldehyde precursor.

  • Target: 4-bromo-7-fluoro-5-methyl-1H-indazole[1]

  • Key Transformation: Intramolecular Nucleophilic Aromatic Substitution (SNAr) of a hydrazone intermediate.

  • Critical Precursor: 6-bromo-2,3-difluoro-5-methylbenzaldehyde .

Mechanistic Rationale:

  • Regiocontrol: The position of the bromine is fixed on the benzene ring before cyclization, eliminating isomer ambiguity.

  • Fluorine Conservation: The C3-fluorine on the precursor (which becomes C7 on the indazole) is unreactive, while the C2-fluorine acts as the leaving group for the hydrazine cyclization.

Reaction Pathway Visualization

The following diagram illustrates the reaction logic, moving from the precursor selection to the final cyclization.

IndazoleSynthesis Precursor Precursor: 6-bromo-2,3-difluoro-5-methylbenzaldehyde Hydrazone Intermediate: Hydrazone Formation Precursor->Hydrazone + Hydrazine Monohydrate (Condensation) Transition Transition State: Intramolecular SNAr (F- Displacement) Hydrazone->Transition Heat (110°C) Product Target: 4-bromo-7-fluoro-5-methyl-1H-indazole Transition->Product - HF (Cyclization)

Figure 1: Reaction pathway for the conversion of the fluorinated benzaldehyde to the target indazole via hydrazone condensation and SNAr cyclization.[1][2]

Detailed Experimental Protocol

Materials & Reagents
ReagentRolePurity / Grade
6-bromo-2,3-difluoro-5-methylbenzaldehyde Limiting Reagent>97% (HPLC)
Hydrazine Monohydrate (N₂H₄·H₂O) Nucleophile64-65% (Reagent Grade)
1,4-Dioxane SolventAnhydrous
Ethyl Acetate (EtOAc) Extraction SolventACS Grade
Brine (Sat. NaCl) Wash Solution-
Step-by-Step Methodology

Context: This procedure is adapted from recent high-value kinase inhibitor synthesis workflows (e.g., Int-11b synthesis in WO2024179948A1).

Step 1: Reaction Setup
  • Vessel Preparation: Equip a pressure-rated reaction vial or a round-bottom flask with a reflux condenser and a magnetic stir bar.

    • Note: A pressure vial is recommended to prevent hydrazine loss if running slightly above the boiling point of dioxane (101°C).

  • Charging: Add 6-bromo-2,3-difluoro-5-methylbenzaldehyde (1.0 equiv) to the vessel.

  • Solvation: Add 1,4-dioxane (approx. 10 mL per gram of substrate). Stir until the solid is fully dissolved.

  • Reagent Addition: Add Hydrazine Monohydrate (5.0 – 10.0 equiv) dropwise at room temperature.

    • Expert Insight: A large excess of hydrazine acts as both the reactant and a base to neutralize the HF generated during cyclization.

Step 2: Cyclization (Thermolysis)
  • Heating: Heat the reaction mixture to 110°C .

  • Duration: Maintain stirring at 110°C for 12 hours .

  • Monitoring: Monitor reaction progress via LC-MS or TLC (Eluent: 30% EtOAc in Hexanes).

    • Checkpoint: Look for the disappearance of the aldehyde peak and the emergence of the indazole mass [M+H]⁺. The hydrazone intermediate may be visible early in the reaction but should convert fully to the indazole.

Step 3: Workup & Isolation
  • Cooling: Allow the mixture to cool to room temperature.

  • Concentration: Remove volatiles (dioxane and excess hydrazine) under reduced pressure (Rotary evaporator).

    • Safety Alert: Hydrazine is toxic and potentially explosive. Trap volatiles in a bleach solution or use a dedicated hazardous waste trap.

  • Extraction: Redissolve the crude residue in Ethyl Acetate .

  • Washing: Wash the organic phase sequentially with:

    • Water (2x) to remove residual hydrazine salts.

    • Saturated Brine (1x).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Step 4: Purification
  • Method: Flash Column Chromatography (Silica Gel).

  • Gradient: 0% to 40% Ethyl Acetate in Petroleum Ether (or Hexanes).

  • Yield Expectation: 60–85% (depending on precursor purity).

  • Physical State: Off-white to pale yellow solid.

Analytical Validation (Self-Validating System)

To ensure the trustworthiness of the synthesized material, confirm the structure using the following markers.

Analytical MethodExpected Signal / Characteristic
¹H NMR (400 MHz, DMSO-d₆) Indazole C3-H: Singlet around δ 8.0–8.3 ppm (Characteristic of 1H-indazole).NH: Broad singlet around δ 13.0–13.5 ppm (Exchangeable).Methyl: Singlet around δ 2.4–2.5 ppm.[3]
¹⁹F NMR Single peak (approx. -110 to -130 ppm range), confirming retention of the C7 fluorine.
LC-MS (ESI+) [M+H]⁺: Consistent with molecular formula C₈H₆BrFN₂. Isotope Pattern: Distinct 1:1 doublet (⁷⁹Br/⁸¹Br) confirming the presence of bromine.

Troubleshooting & Optimization

  • Issue: Incomplete Cyclization (Stuck at Hydrazone)

    • Cause: Temperature too low or insufficient hydrazine.

    • Solution: Increase temperature to 120°C (sealed tube) or add an additional 2.0 equiv of hydrazine.

  • Issue: Low Yield due to Solubility

    • Solution: Switch solvent to Ethanol or n-Butanol if the aldehyde is poorly soluble in dioxane, though dioxane is preferred for the higher reflux temperature.

  • Issue: Regioisomer Contamination

    • Check: Verify the precursor structure.[2][3][4][5] If the starting aldehyde is 2-bromo-5,6-difluoro-4-methyl..., you will get the wrong isomer. The aldehyde functionality must be ortho to the reactive fluorine.

References

  • WO2024179948A1 . Indazole compounds as pkmyt1 kinase inhibitors. F. Hoffmann-La Roche AG.[1] (2024).[1][6] (Describes the specific synthesis of 4-bromo-7-fluoro-5-methyl-1H-indazole as Intermediate Int-11b).

  • CN110452177A . Synthetic method of 5-bromo-4-fluoro-1H-indazole. (2019).[5] (Provides validated conditions for fluorinated indazole ring closure using hydrazine).

  • Lukin, K. et al. Synthesis of 7-fluoro-1H-indazole. ChemicalBook / Journal of Organic Chemistry precedents. (General procedure for 2-fluorobenzaldehyde cyclization with hydrazine).

  • Gupton, B.F. et al. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine. Molecules. (2024).[1][5][6] (Discussion of regioselective bromination and hydrazine cyclization strategies).

Sources

Application

Application Note: Scalable Synthesis of Fluorinated Indazole Intermediates

Executive Summary Fluorinated indazoles are privileged pharmacophores in modern medicinal chemistry, serving as core scaffolds for VEGFR, FGFR, and PARP inhibitors. While laboratory-scale synthesis often utilizes diazoti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated indazoles are privileged pharmacophores in modern medicinal chemistry, serving as core scaffolds for VEGFR, FGFR, and PARP inhibitors. While laboratory-scale synthesis often utilizes diazotization of anilines (Widman-Stoermer) or expensive palladium-catalyzed cyclizations, these methods pose significant thermal and cost risks upon scale-up.

This guide details a robust, kilo-scale protocol for the synthesis of 5-fluoro-1H-indazole via the nucleophilic aromatic substitution (


) of 2,5-difluorobenzaldehyde with hydrazine. This route is selected for its high atom economy and avoidance of potentially explosive diazonium intermediates. We address critical process parameters (CPPs) including exotherm management, hydrazine safety, and non-chromatographic purification.

Strategic Route Selection

When scaling fluorinated indazoles, three primary routes are generally evaluated. The selection criteria prioritize safety (thermal stability) and cost of goods (COGS).

Route StrategyKey ReagentsScalability RatingCritical Limitations
A. Diazotization (Widman-Stoermer)Fluorinated aniline, NaNO₂, AcidLow High thermal hazard (diazonium salts); difficult agitation of thick slurries.
B. Metal-Catalyzed (Ullmann/Buchwald)o-Halo-hydrazones, Cu/Pd cat.Medium High COGS (catalyst/ligand); heavy metal scavenging required; often high dilution.
C.

Cyclization
(Recommended)
Fluorinated benzaldehyde, Hydrazine High Requires strict control of hydrazine accumulation; high atom economy; water is the only byproduct.
The "Fluorine Effect" on Reactivity

In Route C, the fluorine atom at the 2-position of the benzaldehyde is activated for displacement by the electron-withdrawing aldehyde group. The second fluorine (at the 5-position) remains intact, ultimately becoming the 5-fluoro substituent on the indazole core.

Process Safety & Mechanism

WARNING: Hydrazine hydrate is a potent hepatotoxin and suspected carcinogen. It is also hypergolic with certain oxidizers. Thermal Hazard: The condensation of hydrazine with aldehydes is exothermic. At scale, "all-in" addition can lead to thermal runaway. This protocol utilizes a semi-batch addition strategy to limit the accumulation of unreacted hydrazine.

Reaction Pathway Visualization[1]

IndazoleMechanism SM 2,5-Difluorobenzaldehyde Inter Hydrazone Intermediate (Transient) SM->Inter + N2H4•H2O - H2O (Condensation) TS Meisenheimer Complex Inter->TS Intramolecular SNAr Attack Prod 5-Fluoro-1H-indazole TS->Prod - HF (Aromatization)

Figure 1: Mechanistic pathway. The initial condensation is fast; the subsequent ring closure (SNAr) requires thermal energy.

Detailed Protocol: Synthesis of 5-Fluoro-1H-indazole

Target Scale: 1.0 kg Input Expected Yield: 85-90% Purity: >99.5% (a/a HPLC)

Equipment Setup[2][3][4][5]
  • Reactor: 10 L Jacketed Glass Reactor with overhead stirring (pitch-blade impeller).

  • Peripherals: Reflux condenser, dosing pump (for hydrazine), internal temperature probe, nitrogen sweep.

  • Scrubber: Vent connected to a bleach (NaOCl) scrubber to neutralize hydrazine vapors.

Reagents & Materials[2]
  • 2,5-Difluorobenzaldehyde: 1.0 kg (7.04 mol)

  • Hydrazine Hydrate (64% or 80%): 1.1 eq (Excess is minimized to prevent bis-hydrazone formation).

  • Solvent: n-Butanol (5 L). Note: n-Butanol (bp 117°C) allows for a higher internal temperature than ethanol, facilitating the SNAr step without a pressurized vessel.

  • Base: Potassium Carbonate (

    
    ), anhydrous (1.1 eq). Essential to neutralize the HF byproduct and drive the reaction.
    
Step-by-Step Procedure
  • Charging:

    • Purge reactor with

      
      .
      
    • Charge n-Butanol (4.0 L) and 2,5-Difluorobenzaldehyde (1.0 kg).

    • Start stirring at 250 RPM.

    • Charge

      
        (1.07 kg). The mixture will be a slurry.[1]
      
  • Controlled Addition (Exotherm Control):

    • Heat the jacket to 40°C.

    • Begin dosing Hydrazine Hydrate via pump over 2 to 3 hours .

    • Critical Check: Maintain internal temperature

      
      . If temp spikes, stop dosing immediately. The formation of the hydrazone is exothermic.
      
  • Cyclization (Ring Closure):

    • After addition is complete, hold at 50°C for 1 hour to ensure complete hydrazone formation (verify by HPLC).

    • Ramp temperature to 110°C (Reflux) over 1 hour.

    • Hold at reflux for 6–8 hours.

    • IPC (In-Process Control): Monitor consumption of hydrazone intermediate. Target: <0.5% remaining.

  • Work-up & Isolation (The "Crash Out"):

    • Cool reactor to 80°C.

    • Filter hot to remove inorganic salts (KF, KCl). Wash cake with hot n-Butanol (0.5 L).

    • Transfer filtrate back to reactor.

    • Distillation: Distill off approximately 50% of the solvent volume under reduced pressure to remove residual hydrazine and water.

    • Crystallization: Add Water (3.0 L) slowly at 60°C as an anti-solvent.

    • Cool slowly (10°C/hour) to 5°C. The product will crystallize as a white to off-white solid.

    • Filter the solids.[2][3] Wash with water (2 x 1 L) to remove trace hydrazine.

  • Drying:

    • Dry in a vacuum oven at 50°C with

      
       bleed until water content (KF) is <0.1%.
      

Process Engineering Workflow

This diagram illustrates the physical flow of the synthesis, highlighting safety controls.

ProcessFlow cluster_safety Safety Critical Loop Feed Hydrazine Feed (Dosing Pump) Reactor 10L Reactor (Jacketed/Agitated) Feed->Reactor Slow Addition (T < 55°C) Scrubber Bleach Scrubber (Vapor Neutralization) Reactor->Scrubber Vent Gas Filter Hot Filtration (Salt Removal) Reactor->Filter Hot Slurry Cryst Crystallizer (Anti-solvent: Water) Filter->Cryst Filtrate (Product in n-BuOH) Dryer Vacuum Dryer Cryst->Dryer Wet Cake

Figure 2: Process engineering flow emphasizing the safety-critical dosing and scrubbing steps.

Analytical Controls & Specifications

To ensure the intermediate meets pharmaceutical standards (ICH Q3A/Q3D), the following testing protocol is mandatory.

TestMethodSpecificationRationale
Assay HPLC (UV 254 nm)>99.0% w/wPotency for next step.
Related Substances HPLC<0.10% (Hydrazone)Uncyclized intermediate is a common impurity.
Hydrazine Content GC-MS / Derivatization<10 ppmGenotoxic impurity control (ICH M7).
Fluoride Content Ion Chromatography<0.5%Residual inorganic salts interfere with downstream catalysis.
Loss on Drying Gravimetric<0.5%Water/Solvent affects stoichiometry of next step.
Note on Regiochemistry (N1 vs N2)

The product, 5-fluoro-1H-indazole, exists as a tautomeric mixture in solution. If the subsequent step is alkylation:

  • Thermodynamic Control (N1): Use strong bases (NaH,

    
    ) in polar aprotic solvents (DMF) to favor N1-alkylation.
    
  • Kinetic/Specific Control (N2): N2-alkylation is difficult to achieve selectively without transient directing groups or specific Mitsunobu conditions [4].

Troubleshooting Guide

  • Problem: Low yield or incomplete conversion.

    • Root Cause:[4][5][6][7][8] Water in the system (stalls SNAr) or loss of hydrazine via evaporation.

    • Fix: Ensure anhydrous

      
       is used; check condenser efficiency; add 0.1 eq extra hydrazine if IPC shows stall.
      
  • Problem: Product is colored (yellow/brown).

    • Root Cause:[4][5][6][7][8] Oxidation of hydrazine or phenol impurities.

    • Fix: Recrystallize from Ethanol/Water (1:[7]1) with activated carbon (charcoal) treatment.

  • Problem: Filtration is slow.

    • Root Cause:[4][5][6][7][8] Fine KF salts blocking the filter cloth.

    • Fix: Use a coarse Celite pad for the hot filtration step.

References

  • Process Safety of Hydrazine: Gu, J., et al. (2022).[9] "Reliable Calorimetric Method to Study the Incompatibilities between Hydrazine Hydrate and Metallic Impurities." Organic Process Research & Development. Link

  • Indazole Synthesis Review: Zhang, S., et al. (2023). "Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction." The Journal of Organic Chemistry. Link[10]

  • Regioselectivity in Alkylation: Lu, P., et al. (2024). "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights." Beilstein Journal of Organic Chemistry. Link

  • Crystallization Techniques: "Purify by Crystallization." University of Rochester, Dept. of Chemistry. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 7-Fluoro-5-methyl-1H-indazole in DMF &amp; DMSO

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common solubility challenges encountered with 7-fluoro-5-methyl-1H...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common solubility challenges encountered with 7-fluoro-5-methyl-1H-indazole in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions during your experiments.

Introduction: Understanding the Molecule

7-fluoro-5-methyl-1H-indazole belongs to the indazole class of heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry.[1][2] Its solubility is governed by a delicate balance of intermolecular forces. The indazole core provides sites for hydrogen bonding, while the methyl group increases lipophilicity and the fluorine atom adds polarity and can influence crystal packing.[2] Difficulty in achieving complete dissolution in common aprotic polar solvents like DMF and DMSO is often traced back to strong crystal lattice energy, where the energy holding the compound in its solid state is greater than the energy of solvation.[3]

This guide offers a logical, step-by-step approach to overcoming these challenges.

Physicochemical Profile & Key Considerations

While experimental data for this specific molecule is not widely published, we can estimate its properties based on its structure and data from similar fluorinated and methylated indazoles.

PropertyEstimated Value / CharacteristicRationale & Impact on Solubility
Molecular Formula C₈H₇FN₂---
Molecular Weight ~150.15 g/mol [4][5]Low molecular weight generally favors solubility, but other factors are more dominant.
Structure Bicyclic aromatic heterocycleThe rigid, planar structure can lead to efficient crystal packing (pi-stacking), increasing lattice energy and hindering dissolution.[6]
Hydrogen Bond Donor 1 (N-H group)The N-H proton on the pyrazole ring can donate a hydrogen bond, interacting with H-bond accepting solvents like DMSO and DMF.
Hydrogen Bond Acceptor 2 (Pyrazolic Nitrogens)The nitrogen atoms can accept hydrogen bonds, although this is less significant in aprotic solvents.
pKa (Predicted) ~13-14 (for N-H proton)[7]The compound is very weakly acidic and weakly basic. Standard pH adjustment is unlikely to be effective without forming a salt.
LogP (Predicted) ~1.7 - 2.4[8]The combination of the methyl and fluoro groups results in a moderately lipophilic compound. This can lead to precipitation from DMSO stocks upon storage or dilution into aqueous media.[9]
Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues reported by users in a direct question-and-answer format.

Q1: My 7-fluoro-5-methyl-1H-indazole is not dissolving in DMSO or DMF at my target concentration under ambient conditions. What are my first steps?

Answer: This is a common starting problem. The initial energy barrier to dissolution is the compound's crystal lattice energy.[3] Your first steps should focus on introducing sufficient energy to overcome this barrier without degrading the compound.

  • Ensure Solvent Quality: Both DMF and DMSO are hygroscopic and can absorb water from the atmosphere, which can alter their solvation properties. Use fresh, anhydrous grade solvent from a recently opened bottle.

  • Mechanical Agitation (Vortexing): Vortex the sample vigorously for 1-2 minutes. This increases the surface area of the solid exposed to the solvent, accelerating the dissolution process.

  • Sonication: If vortexing is insufficient, place the vial in an ultrasonic bath for 5-15 minutes. The high-frequency sound waves create cavitation bubbles that physically break apart the solid matrix, providing the energy needed to disrupt the crystal lattice.

Q2: I've tried sonication, but the compound still won't fully dissolve. Is it safe to heat the solution?

Answer: Yes, applying heat is the next logical step and is often highly effective. Heating increases the kinetic energy of the solvent molecules, leading to more frequent and energetic collisions with the solute, which helps overcome the lattice energy.[10]

However, you must proceed with caution:

  • Start with Gentle Heat: Begin by warming the solution to 35-40°C. Many compounds that are insoluble at room temperature will dissolve with only mild heating.

  • Monitor for Degradation: Before proceeding to higher temperatures, confirm the thermal stability of your compound if possible. For many indazoles, heating up to 60-80°C in DMSO or DMF is acceptable for short periods.

  • Use a Controlled Method: Use a calibrated heat block or a water bath for even temperature distribution. Avoid direct, uncontrolled heating on a hot plate, which can create hot spots and lead to degradation.

Q3: My compound dissolved after heating, but it crashed out of solution after cooling down. What does this mean?

Answer: This indicates that you created a supersaturated solution. The solubility of the compound is thermodynamically limited at that concentration and temperature. While heating provided the energy to force it into solution, the state is not stable at room temperature.

  • For Immediate Use: If you plan to use the solution immediately in a subsequent dilution, you can often re-heat it just before use.

  • For Stock Solutions: Creating a supersaturated stock solution is not recommended as the concentration will be unreliable.[9] You must prepare a new stock at a lower concentration that remains stable at your intended storage temperature. It is critical to find the true solubility limit for your specific batch.

Q4: I've noticed that my DMSO stock solution, which was clear initially, has developed precipitate after a week of storage. Why did this happen?

Answer: This phenomenon, known as compound precipitation from DMSO stocks, is a significant issue in drug discovery, especially for lipophilic molecules.[9][11] Several factors could be at play:

  • Temperature Fluctuations: If the solution was stored in a refrigerator or freezer, the compound's solubility likely decreased at the lower temperature, causing it to precipitate. For many compounds, storage at room temperature in desiccated conditions is preferable to cold storage to avoid this.

  • Water Absorption: DMSO is highly hygroscopic. Over time, it can absorb atmospheric moisture, which reduces the solubility of hydrophobic compounds.

  • Slow Crystallization: Even if not supersaturated, some compounds may take time to nucleate and crystallize from a solution that is close to its saturation point.

Prevention Strategy: Always visually inspect stock solutions before use. If precipitate is observed, attempt to redissolve it by gentle warming and sonication. If it does not redissolve, it is safer to prepare a fresh stock solution.

Experimental Protocols & Workflows
Protocol 1: Standard Dissolution Methodology

This protocol should be the first approach for preparing a stock solution of 7-fluoro-5-methyl-1H-indazole.

  • Preparation: Weigh the desired amount of the compound into a clean, dry glass vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO or DMF to reach the target concentration.

  • Initial Agitation: Cap the vial securely and vortex at maximum speed for 2 minutes. Visually inspect for undissolved solid.

  • Sonication: Place the vial in an ultrasonic bath. Sonicate for 15 minutes.

  • Final Assessment: Visually inspect the solution against a bright light source. If the solution is completely clear with no visible particulates, it is ready for use.

Protocol 2: Enhanced Dissolution for Difficult-to-Dissolve Batches

Use this protocol only after the standard method has failed.

  • Follow Steps 1-3 from the Standard Protocol.

  • Controlled Heating: Place the capped vial in a heat block or water bath pre-set to 40°C. Allow it to heat for 10 minutes, vortexing intermittently every 2 minutes.

  • Incremental Heat Increase: If the solid persists, increase the temperature in 10°C increments, holding for 10 minutes at each step. Do not exceed 80°C without prior knowledge of the compound's thermal stability.

  • Hot Sonication (Optional): For very stubborn solids, sonicate the vial while it is still warm (or in a heated sonicating bath).

  • Cooling & Observation: Once dissolved, allow the solution to cool slowly to room temperature. Observe carefully for any signs of precipitation. If it remains clear, the solution is stable at that concentration.

Visual Troubleshooting Guide

The following diagram outlines the logical workflow for troubleshooting solubility issues.

G Start Start: Undissolved Compound Vortex 1. Vortex (2 min) Start->Vortex Sonicate 2. Sonicate (15 min) Vortex->Sonicate Still Undissolved Success Dissolved & Stable Vortex->Success Dissolved Heat 3. Gentle Heat (40°C) Sonicate->Heat Still Undissolved Sonicate->Success Dissolved CheckSolvent 4. Verify Solvent Quality (Anhydrous, Fresh Bottle) Heat->CheckSolvent Still Undissolved Heat->Success Dissolved CheckPurity 5. Assess Compound Purity (e.g., LC-MS, NMR) CheckSolvent->CheckPurity LowerConc 6. Prepare Lower Concentration Stock CheckPurity->LowerConc LowerConc->Start Re-attempt Protocol Failure Issue Persists: Consult Specialist LowerConc->Failure Fails at Low Conc.

Caption: Logical workflow for troubleshooting solubility.

Molecular Interactions Overview

The key to solubility is ensuring that solute-solvent interactions are strong enough to overcome solute-solute interactions.

G cluster_0 Solid State (Undissolved) cluster_1 Solution State (Dissolved) Solute1 Indazole Molecule Solute2 Indazole Molecule Solute1->Solute2 Strong Solute-Solute Interactions (Crystal Lattice Energy) Energy Energy Input (Sonication, Heat) Solute2->Energy Solute3 Indazole Molecule Solvent1 DMSO/DMF Solute3->Solvent1 Favorable Solute-Solvent Interactions (Solvation) Solvent2 DMSO/DMF Solvent3 DMSO/DMF Energy->Solute3

Caption: Overcoming lattice energy for dissolution.

References
  • Kozik, V., et al. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. Available at: [Link]

  • MDPI. (n.d.). Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. MDPI. Available at: [Link]

  • PMC. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Available at: [Link]

  • Google Patents. (n.d.). Method of and solvent for removing inorganic fluoride deposits. Google Patents.
  • Reddit. (2022). DMF Work-up and Solubility Issues. r/Chempros. Available at: [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. Available at: [Link]

  • ResearchGate. (n.d.). Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole | Request PDF. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 5-Fluoro-adb, (+-)-. PubChem. Available at: [Link]

  • ScienceDirect. (n.d.). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. ScienceDirect. Available at: [Link]

  • ResearchGate. (n.d.). In Silico Approaches to Prediction of Aqueous and DMSO Solubility of Drug-Like Compounds: Trends, Problems and Solutions. ResearchGate. Available at: [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal. Available at: [Link]

  • Drug Development & Delivery. (2023). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Drug Development & Delivery. Available at: [Link]

  • MDPI. (2024). Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. MDPI. Available at: [Link]

  • Google Patents. (n.d.). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Available at: [Link]

  • PubChem. (n.d.). 7-(Difluoromethyl)-1H-indazole. PubChem. Available at: [Link]

  • PubChem. (n.d.). 5-Bromo-4-fluoro-1-methyl-1h-indazole. PubChem. Available at: [Link]

Sources

Optimization

separation of 7-fluoro-5-methyl-1H-indazole isomers by HPLC

Technical Support Center: HPLC Separation of 7-Fluoro-5-Methyl-1H-Indazole Isomers Case ID: IND-SEP-7F5M Status: Active Specialist: Senior Application Scientist, Chromatography Division[1] Core Separation Philosophy Sepa...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: HPLC Separation of 7-Fluoro-5-Methyl-1H-Indazole Isomers

Case ID: IND-SEP-7F5M Status: Active Specialist: Senior Application Scientist, Chromatography Division[1]

Core Separation Philosophy

Separating substituted indazole isomers—specifically regioisomers like 7-fluoro-5-methyl-1H-indazole from its likely synthetic byproducts (e.g., 5-fluoro-7-methyl-1H-indazole or 6-fluoro isomers)—requires moving beyond standard C18 hydrophobicity-based separation.[1]

Because the fluorine atom and methyl group induce only minor changes in overall hydrophobicity, C18 columns often fail to resolve these positional isomers (co-elution).[1] Successful separation relies on exploiting shape selectivity and


-

interactions
.

The "Golden Rule" for Fluorinated Aromatics: Use a Pentafluorophenyl (PFP) or Phenyl-Hexyl stationary phase.[1] These phases engage in specific fluorine-fluorine and


-

interactions that discriminate between the subtle electronic distributions of the 7-fluoro vs. 5-fluoro positions.[1]

Recommended Method Parameters

This protocol is designed to separate the target 7-fluoro-5-methyl-1H-indazole from positional regioisomers and potential N-alkylation byproducts.[1]

Primary Method (High Selectivity)
ParameterSettingRationale
Column Pentafluorophenyl (PFP) (e.g., Kinetex F5 or equivalent), 150 x 4.6 mm, 2.6 µmPFP phases offer superior selectivity for halogenated isomers via dipole-dipole and

-

mechanisms.[1]
Mobile Phase A Water + 0.1% Formic AcidAcidic pH suppresses silanol activity and ensures the analyte is in a consistent protonation state.
Mobile Phase B Methanol + 0.1% Formic AcidMethanol promotes stronger

-

interactions with the PFP ring compared to Acetonitrile.
Gradient 5% B to 95% B over 15 minShallow gradient allows time for shape-selective interactions to occur.
Flow Rate 0.8 - 1.0 mL/minStandard flow for analytical scale.[1]
Temperature 35°CSlightly elevated temp improves mass transfer without compromising shape selectivity.
Detection UV @ 254 nm and 280 nmIndazoles have strong absorbance in this region.
Alternative Method (If PFP is unavailable)
  • Column: Phenyl-Hexyl (e.g., Luna Phenyl-Hexyl).[1]

  • Mobile Phase: Use Methanol as the organic modifier (critical for phenyl phases). Acetonitrile suppresses the

    
    -electrons of the stationary phase, reducing selectivity.
    

Troubleshooting Guide (Q&A)

Q1: My target peak (7-fluoro-5-methyl) is co-eluting with a byproduct (likely 5-fluoro-7-methyl). How do I resolve this?

  • Diagnosis: Positional isomers often have identical hydrophobicities, making C18 ineffective.[1]

  • Solution: Switch to a Methanol-driven separation on a Phenyl-based column .

    • Why? Acetonitrile (MeCN) forms a "

      
      -shield" over phenyl rings, blocking the specific interaction needed to distinguish the isomers.[1] Methanol allows the analyte's 
      
      
      
      -system to interact directly with the stationary phase.
    • Action: Change Mobile Phase B to 100% Methanol. If using C18, switch to PFP or Phenyl-Hexyl.[1]

Q2: I see peak tailing. Is this due to the basic nitrogen?

  • Diagnosis: Indazoles are weak bases (pKa of protonated N is ~1.[1]2) but can interact with free silanols on the silica surface.

  • Solution: Increase ionic strength or lower pH.

    • Action: Ensure you are using 0.1% Formic Acid (pH ~2.7).[1] If tailing persists, add 5-10 mM Ammonium Formate to Mobile Phase A.[1] The ammonium ions block silanols more effectively than protons alone.

Q3: I see a "ghost peak" or a split peak that changes with temperature. Is this a tautomer?

  • Diagnosis: 1H-indazoles and 2H-indazoles exist in tautomeric equilibrium, but the 1H form is significantly more stable (by ~4-5 kcal/mol) and usually dominates.[1] However, in non-polar solvents or specific pH conditions, the equilibrium can shift.[1]

  • Solution: Standardize the solvent environment.

    • Action: Dissolve your sample in the initial mobile phase (Water/MeOH + Acid). Avoid dissolving in pure DMSO or pure Acetonitrile if injecting large volumes, as the local solvent environment can temporarily shift the tautomer ratio during injection.

Method Development Decision Tree

The following logic flow illustrates how to select the optimal conditions based on your specific separation challenge (e.g., regioisomers vs. alkylation products).

IndazoleSeparation Start Start: Separation of 7-Fluoro-5-Methyl-1H-Indazole IsomerType Identify Impurity Type Start->IsomerType Regio Positional Isomers (e.g., 5-F vs 7-F) IsomerType->Regio Synthesis Byproducts Alkylated N-Alkylated Isomers (N1-R vs N2-R) IsomerType->Alkylated Post-Alkylation ColSelect Select Column: PFP or Phenyl-Hexyl Regio->ColSelect ColSelect2 Select Column: C18 or C8 Alkylated->ColSelect2 SolventSelect Mobile Phase B: Methanol (Essential) ColSelect->SolventSelect ResultRegio Mechanism: Pi-Pi & Shape Selectivity SolventSelect->ResultRegio SolventSelect2 Mobile Phase B: Acetonitrile ColSelect2->SolventSelect2 ResultAlk Mechanism: Hydrophobicity Difference (N2 is usually less polar) SolventSelect2->ResultAlk

Caption: Decision matrix for selecting stationary phases based on the type of indazole isomer (Regioisomer vs. N-alkylated isomer).

Frequently Asked Questions (FAQs)

Q: Why do you recommend Methanol over Acetonitrile for this separation? A: Acetonitrile contains


-electrons (in the cyano group) that can compete with the analyte for interactions with Phenyl or PFP stationary phases. This "blinds" the column to the subtle differences between the 7-fluoro and 5-fluoro isomers. Methanol is "

-transparent," allowing the column's shape selectivity to function maximally.[1]

Q: Can I separate the 1H- and 2H- tautomers? A: Generally, no. In solution at room temperature, the proton transfer between N1 and N2 is extremely fast (rapid equilibrium).[1] You will typically see a single peak representing the weighted average of the tautomers. If you observe two distinct peaks, you are likely looking at N-alkylated isomers (where the proton is replaced by a permanent group) or distinct regioisomers (impurities from synthesis), not tautomers.[1]

Q: What is the elution order of N1 vs N2 alkylated isomers? A: If you proceed to alkylate this molecule, the N2-alkylated isomer typically elutes before the N1-alkylated isomer on Reverse Phase (C18) columns.[1] The N2 isomer has a lower dipole moment and is often slightly less hydrophobic in the specific orientation required for binding to C18, though this can vary with the specific alkyl group.

References

  • Separation of Indazole Derivatives on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link][1]

  • Development of selective N-alkylation of indazoles and isomer analysis. National Institutes of Health (PMC).[1] Available at: [Link]

  • Mechanism of Indazole Tautomerism and Isomer Stability. WuXi Biology. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: A Researcher's Guide to Preventing Side Reactions in the Bromination of 7-Fluoro-5-Methylindazole

Welcome to the technical support guide for the selective bromination of 7-fluoro-5-methylindazole. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexiti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the selective bromination of 7-fluoro-5-methylindazole. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of electrophilic halogenation on this specific indazole scaffold. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you minimize side reactions and maximize the yield of your desired product.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions to consider before beginning your experiment.

Q1: What is the expected regioselectivity for the bromination of 7-fluoro-5-methylindazole and why?

Answer: The electrophilic bromination of 7-fluoro-5-methylindazole is predicted to occur predominantly at the C-3 position . This high regioselectivity is governed by the inherent electronic properties of the indazole nucleus and the influence of the substituents on the benzene ring.

  • Indazole Core Reactivity: The indazole ring system is an electron-rich heterocycle. The most nucleophilic carbon, and thus the most susceptible to electrophilic attack, is the C-3 position. This is due to the electronic contribution from the nitrogen atoms, particularly N-2. Numerous studies on substituted indazoles confirm that halogenation occurs preferentially at C-3.[1]

  • Substituent Effects:

    • 5-Methyl Group (-CH₃): This is an electron-donating group (EDG) that activates the benzene ring towards electrophilic substitution via a positive inductive effect.[2]

    • 7-Fluoro Group (-F): Fluorine is an electron-withdrawing group (EWG) through induction but can also donate electron density via resonance. Its net effect is deactivating.

    • Combined Influence: While the substituents on the benzene portion of the molecule modulate its reactivity, the overwhelming directive effect comes from the heterocyclic pyrazole ring, which strongly favors substitution at C-3. The primary role of the benzene ring substituents is to influence the overall reaction rate rather than the position of attack.

dot graph TD subgraph "Reactivity Map of 7-Fluoro-5-Methylindazole" A["7-Fluoro-5-Methylindazole"] end

end caption { label="Figure 1: Electronic factors governing bromination regioselectivity." fontname="Arial" fontsize=10 }

Q2: What are the most common side reactions observed during the bromination of this substrate?

Answer: The primary challenges in the bromination of 7-fluoro-5-methylindazole are:

  • Poly-bromination: The desired mono-brominated product is also an electron-rich heterocycle and can undergo a second bromination, typically at one of the remaining activated positions on the benzene ring (e.g., C-4 or C-6), leading to di-bromo impurities that can be difficult to separate.

  • N-Bromination: The proton on the indazole nitrogen (N-1) is acidic and can be removed by a base or react directly with the brominating agent, leading to an unstable N-Br bond or undesired N-alkylated byproducts if the reaction conditions allow.

  • Decomposition: Harsh reaction conditions, such as the use of neat bromine (Br₂) or high temperatures, can lead to the degradation of the indazole ring, resulting in a complex mixture of byproducts and low overall yield.[1]

Q3: Should I use a protecting group on the indazole nitrogen?

Answer: The use of an N-protecting group is a powerful strategy that should be strongly considered, particularly if you are encountering issues with N-bromination or require absolute control over the reaction.

  • When to use a protecting group:

    • If you observe N-H related side products.

    • If direct bromination gives low yields or complex mixtures.

    • To potentially alter regioselectivity if substitution at a position other than C-3 is desired (though this often requires a more complex multi-step synthesis).[3]

  • Benefits:

    • Prevents N-bromination: It physically blocks the nitrogen from reacting.

    • Improves Solubility: Groups like Boc or SEM can improve solubility in common organic solvents.

    • Directs Lithiation: Certain protecting groups can direct metallation to specific positions, allowing for subsequent reaction with an electrophilic bromine source, offering an alternative synthetic route.[3]

  • Common Protecting Groups: For indazoles, common protecting groups include Boc (tert-butyloxycarbonyl), SEM (2-(trimethylsilyl)ethoxymethyl), and simple alkyl or benzyl groups. The choice depends on the stability of the group to the bromination conditions and the ease of its subsequent removal.

Q4: Which brominating agent and solvent system should I choose?

Answer: The choice of brominating agent is critical for controlling selectivity and minimizing side reactions. Using a milder, more controlled bromine source than liquid Br₂ is almost always recommended.

Brominating AgentKey Characteristics & Use CaseCommon Solvents
N-Bromosuccinimide (NBS) Recommended Starting Point. Provides a low, steady concentration of Br₂ through reaction with trace acid or HBr, which suppresses poly-bromination.[4][5] Widely used for selective halogenation of heterocycles.Acetonitrile (MeCN), Dichloromethane (DCM), Ethanol (EtOH), N,N-Dimethylformamide (DMF)
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) Excellent Alternative. A stable, solid reagent that often provides high yields and clean reactions for C-3 bromination of indazoles, sometimes under very mild, ultrasound-assisted conditions.[1][6][7]Ethanol (EtOH), Acetonitrile (MeCN)
Bromine (Br₂) Use with Caution. Highly reactive and hazardous. Often leads to over-bromination and decomposition unless used in a non-polar solvent at low temperatures with precise stoichiometric control.[1]Acetic Acid (AcOH), Carbon Tetrachloride (CCl₄ - use discouraged due to toxicity)

Section 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common experimental issues.

G

Problem 1: My reaction is producing multiple mono-brominated isomers.
  • Cause: While C-3 is electronically favored, harsh conditions or specific solvent effects might allow for competitive bromination on the activated benzene ring (C-4 or C-6).

  • Solution 1: Lower the Temperature. Run the reaction at 0 °C or even -20 °C. This will favor the kinetically controlled product, which is almost certainly the C-3 isomer, by increasing the energy difference between the competing reaction pathways.

  • Solution 2: Change Solvent. The polarity of the solvent can influence regioselectivity. If you are using a polar protic solvent like ethanol, consider switching to an aprotic solvent like acetonitrile or DCM.

Problem 2: I'm observing significant di-bromination or poly-bromination.
  • Cause: This is a classic sign of the reaction being too fast or using an excess of the brominating agent. The mono-brominated product is reacting further before all the starting material is consumed.

  • Solution 1: Check Stoichiometry. Carefully weigh your reagents and use no more than 1.0 to 1.1 equivalents of the brominating agent (NBS or DBDMH).

  • Solution 2: Slow Addition. Add the brominating agent in small portions over a longer period or as a solution via a syringe pump. This keeps the instantaneous concentration of the electrophile low, strongly favoring mono-substitution.

  • Solution 3: Switch to a Milder Reagent. If you are using Br₂, immediately switch to NBS or DBDMH.[4][7]

Problem 3: The reaction is messy, and I'm getting a low yield of any identifiable product.
  • Cause: The starting material or product is likely decomposing under the reaction conditions. This is common with highly reactive reagents, high temperatures, or prolonged reaction times.

  • Solution 1: Use NBS or DBDMH. These reagents are significantly milder than elemental bromine and reduce the likelihood of oxidative degradation.[1]

  • Solution 2: Decrease Temperature and Monitor Closely. Start the reaction at 0 °C and monitor by TLC or LC-MS every 15-30 minutes. Stop the reaction as soon as the starting material is consumed to prevent product degradation.

Problem 4: I suspect N-bromination is occurring.
  • Cause: The N-H proton is reactive and can be replaced by bromine, especially under basic conditions or with certain reagents.

  • Solution 1: Use an N-Protecting Group. This is the most robust solution. Protect the indazole with a group like Boc before bromination and deprotect it afterward. This completely eliminates the possibility of N-bromination.[3]

  • Solution 2: Run Under Neutral or Acidic Conditions. Avoid adding a base, which would deprotonate the nitrogen and make it more nucleophilic. Using a reagent like NBS in a neutral solvent like acetonitrile often disfavors N-bromination.

Section 3: Recommended Experimental Protocols

The following protocols provide a validated starting point for your experiments.

G

Protocol 1: Selective Mono-bromination at C-3 using N-Bromosuccinimide (NBS)

This protocol is designed to maximize the yield of 3-bromo-7-fluoro-5-methylindazole while minimizing side reactions.

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 7-fluoro-5-methylindazole (1.0 eq.).

  • Dissolution: Dissolve the starting material in a suitable solvent, such as acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq.) to the cooled solution in small portions over 15-20 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.

  • Work-up: Dilute the mixture with water and extract the product with an organic solvent like ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure 3-bromo-7-fluoro-5-methylindazole.

Protocol 2: Bromination via an N-Protected Intermediate

This protocol prevents any side reactions involving the N-H group.

Part A: N-Protection

  • Dissolution & Cooling: Dissolve 7-fluoro-5-methylindazole (1.0 eq.) in anhydrous THF or DCM and cool to 0 °C.

  • Base Addition: Add a base such as sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) portion-wise (Caution: H₂ gas evolution). Allow the mixture to stir for 30 minutes.

  • Protecting Group Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) to the mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours until TLC analysis shows complete consumption of the starting material.

  • Work-up: Carefully quench the reaction with water, extract with an organic solvent, dry, and concentrate. The N-Boc protected indazole is often pure enough to proceed without further purification.

Part B: Bromination of N-Boc Intermediate

  • Follow the steps outlined in Protocol 1 , using the N-Boc-7-fluoro-5-methylindazole as your starting material. The reaction is often cleaner and may proceed more readily.

Part C: Deprotection

  • Dissolution: Dissolve the purified N-Boc-3-bromo-indazole in a suitable solvent like DCM.

  • Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (5-10 eq.) or a solution of HCl in dioxane.

  • Reaction: Stir at room temperature for 1-2 hours until deprotection is complete (monitor by TLC/LC-MS).

  • Work-up: Carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), extract the product, dry the organic layer, and concentrate to yield the final, deprotected 3-bromo-7-fluoro-5-methylindazole.

References

  • Regioselectivity in Electrophilic Arom
  • Regioselective protection at N-2 and derivatization
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Advances.
  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. (n.d.). Institute of Chemistry of Clermont-Ferrand.
  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. (2022). RSC Advances.
  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. (2022).
  • Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. (2023). Organic & Biomolecular Chemistry.
  • The Bromination of 2H-indazoles. (n.d.).
  • Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. (2025). The Journal of Organic Chemistry.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of C8H7FN2 Isomers

For researchers in drug development and chemical analysis, mass spectrometry stands as an indispensable tool for molecular structure elucidation. The ability to differentiate between isomers—molecules sharing the same ch...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug development and chemical analysis, mass spectrometry stands as an indispensable tool for molecular structure elucidation. The ability to differentiate between isomers—molecules sharing the same chemical formula but possessing distinct atomic arrangements—is a critical challenge where mass spectrometry, particularly with electron ionization (EI), excels. This guide provides an in-depth comparison of the predicted EI mass spectrometry fragmentation patterns for three plausible isomers of the molecular formula C8H7FN2.

The chosen isomers for this comparative analysis are:

  • 4-Amino-2-fluoro-5-methylbenzonitrile (Isomer A)

  • 2-Amino-5-fluoro-4-methylbenzonitrile (Isomer B)

  • 5-Fluoro-2-(methylamino)benzonitrile (Isomer C)

These isomers, all derivatives of benzonitrile, are selected to illustrate how subtle changes in the substitution pattern on an aromatic ring can lead to significantly different and diagnostically useful fragmentation pathways. Understanding these differences is paramount for unambiguous identification in complex matrices.

The Foundational Principles of Fragmentation in EI-MS

When a molecule is introduced into an electron ionization (EI) mass spectrometer, it is bombarded by high-energy electrons (typically 70 eV).[1][2] This process ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M•+).[1] This molecular ion is energetically unstable and undergoes a series of fragmentation reactions, breaking down into smaller charged fragments and neutral species.[1][3] The mass-to-charge ratio (m/z) of these charged fragments is detected, generating a mass spectrum that serves as a molecular fingerprint.

The fragmentation pathways are not random; they are governed by fundamental chemical principles. The most favorable cleavages are those that result in the formation of more stable products (cations and radicals).[4] Functional groups and the overall molecular structure dictate these pathways. For the C8H7FN2 isomers , the fragmentation will be influenced by the stable aromatic ring, the electron-donating amino/methylamino and methyl groups, the electron-withdrawing and electronegative fluorine atom, and the cyano group.

Isomer A: 4-Amino-2-fluoro-5-methylbenzonitrile

Structure:

  • Aniline derivative with a cyano group para to the methyl group.

  • Fluorine is ortho to the cyano group and meta to the amino group.

Predicted Fragmentation Pathway

The molecular ion (M•+) of Isomer A is expected at m/z 150 . The initial fragmentation is likely to be driven by the loss of a stable radical. The C-H bonds of the methyl group are prime candidates for cleavage.

  • Loss of a Hydrogen Radical (•H): A common initial fragmentation for alkyl-substituted aromatic rings is the loss of a hydrogen radical to form a stable benzyl-type cation.[4] This would result in a fragment at m/z 149 . The resulting cation is stabilized by the electron-donating amino group.

  • Loss of HCN: A characteristic fragmentation of benzonitriles is the elimination of a neutral hydrogen cyanide (HCN) molecule (27 Da). This would lead to a fragment at m/z 123 from the molecular ion or m/z 122 from the [M-H]+ ion.

  • Loss of a Methyl Radical (•CH3): Cleavage of the C-C bond between the aromatic ring and the methyl group would result in the loss of a methyl radical (15 Da), producing a prominent ion at m/z 135 .

  • Further Fragmentation: The ion at m/z 135 could subsequently lose HCN to yield a fragment at m/z 108 .

Visualization of Isomer A Fragmentation

G M C8H7FN2 m/z = 150 m149 [M-H]+ m/z = 149 M->m149 - •H m135 [M-CH3]+ m/z = 135 M->m135 - •CH3 m123 [M-HCN]+ m/z = 123 M->m123 - HCN m108 [M-CH3-HCN]+ m/z = 108 m135->m108 - HCN

Caption: Predicted fragmentation of Isomer A.

Isomer B: 2-Amino-5-fluoro-4-methylbenzonitrile

Structure:

  • Aniline derivative with a cyano group ortho to the amino group.

  • Fluorine is meta to the amino group and ortho to the methyl group.

Predicted Fragmentation Pathway

The molecular ion (M•+) of Isomer B will also be at m/z 150 . While it shares the same functional groups as Isomer A, their relative positions will influence the fragmentation.

  • Loss of a Hydrogen Radical (•H): Similar to Isomer A, loss of a hydrogen from the methyl group is expected, giving a fragment at m/z 149 .

  • Loss of HCN: The ortho-relationship of the amino and cyano groups can facilitate a unique rearrangement and loss of HCN, potentially leading to a more intense peak at m/z 123 compared to Isomer A.

  • Loss of a Methyl Radical (•CH3): Loss of the methyl group will produce an ion at m/z 135 .

  • Loss of HF: The presence of a fluorine atom ortho to the methyl group might allow for a rearrangement involving a hydrogen from the methyl group, leading to the elimination of a neutral hydrogen fluoride (HF) molecule (20 Da). This would produce a fragment at m/z 130 . This pathway is less common but could be a diagnostic marker.

Visualization of Isomer B Fragmentation

G M C8H7FN2 m/z = 150 m149 [M-H]+ m/z = 149 M->m149 - •H m135 [M-CH3]+ m/z = 135 M->m135 - •CH3 m123 [M-HCN]+ m/z = 123 M->m123 - HCN m130 [M-HF]+ m/z = 130 M->m130 - HF

Caption: Predicted fragmentation of Isomer B.

Isomer C: 5-Fluoro-2-(methylamino)benzonitrile

Structure:

  • N-methylaniline derivative.

  • The methylamino and cyano groups are ortho to each other.

Predicted Fragmentation Pathway

The molecular ion (M•+) is at m/z 150 . The key difference here is the N-methyl group, which introduces a new and highly favored fragmentation pathway: alpha-cleavage.[5][6]

  • Alpha-Cleavage (Loss of •H): The most significant fragmentation for N-alkyl amines is typically alpha-cleavage.[5] In this case, cleavage of a C-H bond on the methyl group attached to the nitrogen is highly favorable. This results in the loss of a hydrogen radical and the formation of a resonance-stabilized iminium ion. This will produce a very intense peak at m/z 149 .

  • Loss of CH3N: A rearrangement can lead to the loss of methylnitrene (CH3N) (29 Da), resulting in a fragment at m/z 121 .

  • Loss of HCN: Loss of hydrogen cyanide (27 Da) from the molecular ion would give a fragment at m/z 123 .

  • Loss of a Methyl Radical (•CH3): While alpha-cleavage is dominant, the loss of the entire methyl radical from the nitrogen is also possible, leading to a fragment at m/z 135 . However, this is expected to be less intense than the m/z 149 peak.

Visualization of Isomer C Fragmentation

G M C8H7FN2 m/z = 150 m149 [M-H]+ m/z = 149 (Dominant) M->m149 - •H (α-cleavage) m135 [M-CH3]+ m/z = 135 M->m135 - •CH3 m123 [M-HCN]+ m/z = 123 M->m123 - HCN

Caption: Predicted fragmentation of Isomer C.

Comparative Analysis of Fragmentation Patterns

The predicted fragmentation patterns reveal key differences that can be used to distinguish between these three isomers.

m/z Proposed Fragment Isomer A Isomer B Isomer C Rationale for Differentiation
150[M]•+ PresentPresentPresentMolecular Ion.
149[M-H]+ StrongStrongVery Strong (Base Peak) Dominant alpha-cleavage in the N-methyl group of Isomer C makes this the base peak.
135[M-CH3]+ PresentPresentPresentLoss of the methyl group. Likely less intense in C due to competing alpha-cleavage.
130[M-HF]+ UnlikelyPossible UnlikelyPotential diagnostic ion for Isomer B due to the ortho-relationship of F and CH3.
123[M-HCN]+ PresentPresentPresentCommon loss from benzonitriles. Relative intensity may vary based on substituent effects.
108[M-CH3-HCN]+ Possible PossiblePossibleSequential loss; its presence depends on the stability of the m/z 135 precursor.

Key Differentiators:

  • Isomer C is expected to be readily identified by a base peak at m/z 149 due to highly favorable alpha-cleavage.

  • Isomer B may be distinguishable by the presence of a unique fragment at m/z 130 corresponding to the loss of HF, although this may be a minor peak.

  • Isomer A and B would be more difficult to distinguish but may show differences in the relative intensities of the [M-H]+ and [M-HCN]+ fragments.

Experimental Protocol: EI-MS Analysis of C8H7FN2 Isomers

This protocol outlines the general procedure for acquiring an electron ionization mass spectrum for a C8H7FN2 isomer using a standard gas chromatograph-mass spectrometer (GC-MS) system.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of the purified isomer in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Working Solution: Dilute the stock solution to a final concentration of approximately 10 µg/mL using the same solvent.

Instrumentation and Conditions
Parameter Setting Rationale
GC System
Injector TypeSplit/SplitlessTo handle a concentrated sample and ensure a sharp peak shape.
Injector Temp.250 °CEnsures complete volatilization of the analyte.
Injection Volume1 µLStandard volume for good sensitivity without overloading the column.
Split Ratio20:1Prevents column overloading while allowing sufficient analyte to reach the detector.
Carrier GasHeliumInert and provides good chromatographic efficiency.
ColumnDB-5ms (or equivalent)A common, non-polar column suitable for a wide range of aromatic compounds.
Oven Program100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 minA general-purpose temperature program to ensure good separation and elution.
MS System
Ionization ModeElectron Ionization (EI)The standard technique for generating fragment-rich, library-searchable spectra.[7]
Ion Source Temp.230 °CA typical source temperature to maintain analyte in the gas phase.
Electron Energy70 eVStandard energy to produce reproducible fragmentation patterns.[1]
Mass Rangem/z 40-300Covers the molecular ion and all expected fragments.
Scan Rate2 scans/secProvides sufficient data points across the chromatographic peak.
Data Analysis
  • Total Ion Chromatogram (TIC): Identify the chromatographic peak corresponding to the analyte.

  • Background Subtraction: Obtain the mass spectrum at the apex of the peak and subtract the background spectrum from a nearby baseline region.

  • Interpretation: Analyze the resulting mass spectrum. Identify the molecular ion peak (m/z 150). Identify and assign structures to the major fragment ions based on their m/z values and known fragmentation rules.

  • Comparison: Compare the obtained spectrum against the predicted patterns and, if available, against spectral libraries (e.g., NIST/Wiley) for confirmation.

Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Stock Prepare Stock (1 mg/mL) Working Dilute to Working (10 µg/mL) Stock->Working Inject Inject 1 µL Working->Inject Separate GC Separation Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 40-300) Ionize->Detect Acquire Acquire Spectrum Detect->Acquire Identify Identify M•+ and Fragments Acquire->Identify Compare Compare to Isomer Profiles Identify->Compare

Caption: GC-MS workflow for isomer analysis.

Conclusion

This guide demonstrates that while isomers of C8H7FN2 share the same molecular mass, their unique structural features give rise to distinct and predictable fragmentation patterns under electron ionization mass spectrometry. The position of substituents and the type of amino group (primary vs. secondary) critically influence the fragmentation pathways. By carefully analyzing the mass spectrum, particularly the relative abundances of key fragments like [M-H]+, and looking for diagnostic ions such as [M-HF]+, researchers can confidently differentiate between these closely related structures. This comparative approach, grounded in the fundamental principles of mass spectrometry, is a powerful strategy for the structural elucidation of novel chemical entities.

References

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Clark, J. (2023). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]

  • Mohler, F. L., Bloom, E. G., Wells, E. J., Lengel, J. H., & Wise, C. E. (1952). Mass spectra of fluorocarbons.
  • IGNOU. (n.d.). Unit 13: Mass Spectrometry: Fragmentation Patterns. eGyanKosh. Retrieved from [Link]

  • Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

  • Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. Retrieved from [Link]

  • University of Arizona. (n.d.). Fragmentation Mechanisms. Intro to Mass Spectrometry. Retrieved from [Link]

  • Siegemund, G., et al. (2000). Fluorinated Aromatic Compounds. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
  • The Chemistry Tutor. (2016, November 1). Mass Spectrometry - Fragmentation [Video]. YouTube. Retrieved from [Link]

  • LibreTexts. (2022). 6.5: Amine Fragmentation. Chemistry LibreTexts. Retrieved from [Link]

  • Williams, J. H. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(50), 34371–34381.
  • Problems in Chemistry. (2023, January 26). Mass Spectrometry Part 8 - Fragmentation in Amines [Video]. YouTube. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Retention Time of 7-fluoro-5-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precise analytical characterization of novel chemical entities is paramount. 7-fluoro-5-met...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise analytical characterization of novel chemical entities is paramount. 7-fluoro-5-methyl-1H-indazole, a heterocyclic compound with potential applications in medicinal chemistry, requires robust analytical methods for its purification, identification, and quantification. High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode, stands as a cornerstone technique for these tasks. This guide provides an in-depth analysis of the factors influencing the HPLC retention time of 7-fluoro-5-methyl-1H-indazole, offering a comparative framework and actionable experimental protocols.

Understanding Retention Time in Reverse-Phase HPLC

In reverse-phase HPLC (RP-HPLC), the stationary phase is non-polar (hydrophobic), while the mobile phase is polar. The retention of an analyte is primarily governed by its hydrophobicity; more hydrophobic molecules interact more strongly with the stationary phase and thus have a longer retention time. The separation process is a dynamic equilibrium where analyte molecules partition between the stationary and mobile phases.[1]

The retention time of a compound like 7-fluoro-5-methyl-1H-indazole is not an immutable constant but is highly dependent on the specific chromatographic conditions. Key factors that influence retention time include the composition of the mobile phase, the type of stationary phase, column temperature, and mobile phase flow rate.[2][3] Understanding and controlling these variables is crucial for developing reproducible and reliable HPLC methods.

Comparative Analysis of HPLC Parameters on Retention Time

The following table provides a comparative overview of how different HPLC parameters can be modulated to affect the retention time of 7-fluoro-5-methyl-1H-indazole. The predicted effects are based on established chromatographic principles for small, heterocyclic molecules.

ParameterVariationExpected Effect on Retention TimeRationale
Mobile Phase Composition Increase % Organic Solvent (e.g., Acetonitrile, Methanol)DecreaseIncreasing the mobile phase's organic content makes it more non-polar, increasing the analyte's solubility in the mobile phase and reducing its interaction with the stationary phase. A general rule of thumb is that for a small molecule, a 10% decrease in the organic solvent can roughly double the retention time.[4]
Decrease % Organic SolventIncreaseA more polar mobile phase enhances the interaction of the hydrophobic analyte with the non-polar stationary phase.
Mobile Phase pHVariableThe pKa of the indazole moiety will influence its ionization state. Adjusting the mobile phase pH relative to the pKa can alter the polarity of the molecule and thus its retention. For basic compounds like indazoles, a higher pH (relative to the pKa) will result in a less polar, un-ionized form, leading to longer retention in reverse-phase HPLC.
Stationary Phase Chemistry C18 ColumnLongest RetentionC18 (octadecyl) phases are highly hydrophobic and will exhibit strong interactions with non-polar analytes.
C8 ColumnIntermediate RetentionC8 (octyl) phases are less hydrophobic than C18, leading to shorter retention times for the same analyte under identical mobile phase conditions.
Phenyl-Hexyl ColumnShorter Retention with Potential Selectivity ChangesPhenyl phases offer different selectivity due to π-π interactions with aromatic analytes like the indazole ring system. This can sometimes lead to altered elution order compared to alkyl phases.
Column Temperature IncreaseDecreaseHigher temperatures decrease the viscosity of the mobile phase, leading to faster elution. It can also slightly decrease the interaction between the analyte and the stationary phase.[3]
DecreaseIncreaseLower temperatures increase mobile phase viscosity and can enhance analyte-stationary phase interactions.
Flow Rate IncreaseDecreaseA faster flow rate reduces the time the analyte spends in the column, resulting in a shorter retention time.
DecreaseIncreaseA slower flow rate allows for more extensive interaction between the analyte and the stationary phase, leading to a longer retention time.

Experimental Protocol: A Starting Point for Method Development

The following is a robust starting method for the analysis of 7-fluoro-5-methyl-1H-indazole. This protocol is designed to be a self-validating system, where adjustments can be made based on the principles outlined above to achieve the desired separation and retention time.

Objective: To establish a baseline reverse-phase HPLC method for the analysis of 7-fluoro-5-methyl-1H-indazole.

Materials:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable buffer)

  • 7-fluoro-5-methyl-1H-indazole standard

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Degas both mobile phases prior to use.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic elution with 60% Mobile Phase B at a flow rate of 1.0 mL/min. (Note: This is a starting point. A gradient may be necessary for samples with multiple components).

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm (or a wavelength determined by UV-Vis scan of the analyte)

  • Sample Preparation:

    • Dissolve a small amount of 7-fluoro-5-methyl-1H-indazole in the initial mobile phase composition (40:60 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis and Optimization:

    • Inject the prepared sample and record the chromatogram.

    • Based on the observed retention time, adjust the mobile phase composition as needed. If the retention time is too short, decrease the percentage of acetonitrile. If it is too long, increase the percentage of acetonitrile.

    • For complex mixtures, a gradient elution may be necessary. A typical starting gradient could be 5% to 95% acetonitrile over 20 minutes.

Visualizing the Interplay of HPLC Parameters

The following diagram illustrates the key relationships between adjustable HPLC parameters and the resulting retention time for a non-polar analyte like 7-fluoro-5-methyl-1H-indazole in a reverse-phase system.

HPLC_Retention_Factors cluster_params Adjustable Parameters cluster_effects Primary Effects organic_solvent % Organic Solvent mobile_phase_strength Mobile Phase Strength (Eluting Power) organic_solvent->mobile_phase_strength + temperature Column Temperature temperature->mobile_phase_strength + (minor) analyte_interaction Analyte-Stationary Phase Interaction temperature->analyte_interaction - flow_rate Flow Rate retention_time Retention Time flow_rate->retention_time - ph Mobile Phase pH analyte_solubility Analyte Solubility in Mobile Phase ph->analyte_solubility +/- stationary_phase Stationary Phase (e.g., C18, C8) stationary_phase->analyte_interaction + (hydrophobicity) mobile_phase_strength->retention_time - analyte_interaction->retention_time + analyte_solubility->retention_time -

Sources

Validation

Validating Purity of 7-Fluoro-5-methyl-1H-indazole: A Comparative Analytical Guide

Executive Summary In the development of kinase inhibitors and PARP inhibitors, 7-fluoro-5-methyl-1H-indazole serves as a critical pharmacophore.[1] Its structural integrity—specifically the positioning of the fluorine at...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of kinase inhibitors and PARP inhibitors, 7-fluoro-5-methyl-1H-indazole serves as a critical pharmacophore.[1] Its structural integrity—specifically the positioning of the fluorine atom and the methylation pattern—directly influences biological potency and metabolic stability. While traditional methods like HPLC-UV and 1H-NMR provide baseline characterization, they often fail to detect trace regioisomeric impurities or co-eluting synthetic byproducts (e.g., des-fluoro analogs).[1]

This guide establishes Liquid Chromatography-Mass Spectrometry (LC-MS) as the definitive validation standard.[1] By coupling the separation power of high-performance liquid chromatography with the molecular specificity of mass spectrometry, researchers can achieve a self-validating purity assessment that surpasses the limitations of optical and spectroscopic standalone techniques.

Part 1: Technical Context & The Indazole Challenge

The Isomerism Bottleneck

The synthesis of substituted indazoles, typically via the cyclization of 2,3-difluorobenzaldehyde with hydrazine, is prone to generating specific impurities that are difficult to resolve:

  • Regioisomers: Isomeric forms where the fluorine or methyl groups are misplaced (e.g., 6-fluoro analogs) possess identical molecular weights to the target, making them invisible to standard low-resolution MS without chromatographic separation.[1]

  • Tautomeric Equilibrium: 7-fluoro-5-methyl-1H-indazole exists in dynamic equilibrium between its 1H- and 2H- tautomers.[1] While the 1H-form is thermodynamically favored (approx. 4-5 kcal/mol more stable), analytical conditions (pH, solvent) can shift this ratio.[1] A robust method must quantify the chemical species without being confounded by tautomeric peak splitting.

  • Synthetic Byproducts: Common contaminants include unreacted hydrazines and defluorinated side-products, which may not possess strong UV chromophores, rendering HPLC-UV insufficient for high-sensitivity purity assays (<0.1% impurity threshold).[1]

Part 2: Comparative Analysis (LC-MS vs. Alternatives)

The following matrix objectively compares LC-MS against standard alternatives for this specific application.

FeatureLC-MS (Recommended) HPLC-UV (PDA) 1H-NMR GC-MS
Primary Detection Mass-to-Charge (m/z)UV AbsorbanceProton EnvironmentVolatility & m/z
Specificity High: Distinguishes co-eluting peaks by mass.[1]Medium: Relies on retention time and

.
High: Structural certainty.Medium: Derivatization often required for indazoles.
Sensitivity (LOD) Excellent: ng/mL range (trace impurities).Good:

g/mL range.
Poor: >0.5% impurity level typically required.Good: But thermal instability is a risk.
Isomer Resolution High: Separates regioisomers chromatographically.Medium: Co-elution common for isomers.Medium: Signals often overlap in aromatic region.Low: Isomers often have identical fragmentation.
Blind Spots Ion suppression (matrix effects).Non-chromophoric impurities.Trace impurities lost in baseline noise.Non-volatile salts/polymers.
Why LC-MS is the "Gold Standard"

While NMR is indisputable for structural elucidation (proving the molecule is what you say it is), it lacks the dynamic range to validate purity to pharmaceutical standards (e.g., >99.5%). HPLC-UV is the workhorse for quantification but is "blind" to impurities that do not absorb UV light at the monitored wavelength.

LC-MS bridges this gap.[1] It provides the chromatographic resolution of HPLC with the mass-specific detection of MS. For 7-fluoro-5-methyl-1H-indazole (MW 150.15), LC-MS allows for Selected Ion Monitoring (SIM) of the


 ion (m/z 151.15), dramatically increasing the signal-to-noise ratio for the main peak while simultaneously scanning for specific impurity masses.[1]

Part 3: Experimental Protocol

This protocol is designed to be self-validating . It includes system suitability tests to ensure the data is reliable.

Sample Preparation
  • Solvent: Methanol:Water (50:50 v/v). Avoid pure acetonitrile as it may induce peak splitting due to solvent strength mismatch.

  • Concentration: Prepare a stock solution at 1 mg/mL. Dilute to 10

    
    g/mL for analytical runs to prevent detector saturation.
    
  • Filtration: 0.22

    
    m PTFE filter (essential to protect the column).
    
LC-MS Conditions
  • Instrument: UHPLC coupled to Single Quadrupole or Q-TOF MS.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8

    
    m).[1]
    
    • Rationale: A short, sub-2-micron column provides high resolution for isomers with short run times.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Rationale: Acidic pH ensures the indazole nitrogen is protonated (

      
      ), improving ionization efficiency in ESI positive mode.
      
  • Gradient:

    • 0-1 min: 5% B (Isocratic hold to elute polar salts)[1]

    • 1-6 min: 5%

      
       95% B (Linear gradient)[1]
      
    • 6-7 min: 95% B (Wash)[1]

    • 7-7.1 min: 95%

      
       5% B[1]
      
    • 7.1-9 min: 5% B (Re-equilibration)[1]

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI).

  • Polarity: Positive (+).

  • Scan Mode:

    • Full Scan: m/z 50 – 500 (To detect unexpected impurities).

    • SIM (Optional for Quant): m/z 151.15 (Target), m/z 137.15 (Des-methyl impurity), m/z 133.15 (Des-fluoro impurity).

  • Capillary Voltage: 3500 V.

  • Fragmentor: 100 V (Optimized to minimize in-source fragmentation).[1]

Self-Validation (System Suitability)

Before running samples, verify the system using these criteria:

  • Retention Time Precision:

    
     0.1 min over 5 injections.
    
  • Peak Tailing Factor:

    
    . (Indazoles are basic; tailing indicates secondary interactions with silanols. If tailing > 1.5, add 5mM Ammonium Formate to Mobile Phase A).
    
  • Signal-to-Noise: S/N > 10 for the Limit of Quantitation (LOQ) standard (approx. 0.05% level).

Part 4: Visualization of the Validation Workflow

The following diagram illustrates the logical flow for validating purity and identifying impurities using the described method.

ValidationWorkflow Start Crude Sample 7-Fluoro-5-methyl-1H-indazole LC_Sep LC Separation (C18, Acidic Gradient) Start->LC_Sep Detection Dual Detection LC_Sep->Detection UV_Trace UV (254 nm) Quantify Main Peak Detection->UV_Trace MS_Trace MS (ESI+) Identify Impurities Detection->MS_Trace Decision Peak Analysis UV_Trace->Decision MS_Trace->Decision Pass PASS: Purity > 99% No interfering masses Decision->Pass Single Peak Confirmed Mass Fail_Iso FAIL: Isomer Detected (Same m/z, Diff RT) Decision->Fail_Iso Split Peak m/z 151 Fail_Imp FAIL: Synthetic Byproduct (Unique m/z) Decision->Fail_Imp Extra Peak m/z ≠ 151

Figure 1: Logical workflow for LC-MS purity validation, distinguishing between successful validation and failure modes due to isomerism or byproducts.

Part 5: Data Interpretation & Troubleshooting

Reading the Chromatogram
  • Main Peak: Expect a sharp peak at approx. 3.5 - 4.5 min (depending on dead volume).[1] The mass spectrum under this peak must show a dominant ion at m/z 151.15 (

    
    ).
    
  • Tautomers: Under acidic conditions and room temperature, 1H/2H tautomers usually interconvert fast enough to appear as a single peak. If peak splitting (doublet) is observed, increase column temperature to 50°C to accelerate interconversion and coalesce the peak.

Identifying Impurities

Use the MS data to diagnose the synthesis failure:

  • m/z 133: Indicates Defluorination (Loss of F, replacement with H). Suggests over-reduction or poor starting material quality.

  • m/z 137: Indicates Des-methylation .[1]

  • m/z 151 (at different RT): Indicates a Regioisomer (e.g., 4-methyl or 6-fluoro variants).[1] This is the most critical impurity to flag, as it likely has different biological activity.

Common Pitfalls
  • Matrix Suppression: If the peak area is lower than expected, co-eluting salts might be suppressing ionization. Divert the first 1 minute of flow to waste.

  • Carryover: Indazoles can stick to injector seals. Include a "blank" injection (pure methanol) between samples to verify no carryover.

References

  • Lukin, K., et al. (2006). "A convenient synthesis of 7-fluoro-1H-indazole." Journal of Organic Chemistry. (Grounding for synthesis and impurity profile).

  • Charette, A. B., et al. (2010). "Palladium-catalyzed synthesis of indazoles." Journal of the American Chemical Society. (Discussion on metal-catalyzed byproducts).

  • Claramunt, R. M., et al. (2011). "The Tautomerism of Indazoles." Arkivoc. (Definitive guide on 1H vs 2H tautomerism).

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." (Standard for validation parameters).

  • Dong, L., et al. (2022).[2][3] "Mechanism of a Highly Selective N2 Alkylation of Indazole." WuXi Biology. (Insights into N1/N2 selectivity and isomer stability).

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-fluoro-5-methyl-1H-indazole
Reactant of Route 2
Reactant of Route 2
7-fluoro-5-methyl-1H-indazole
© Copyright 2026 BenchChem. All Rights Reserved.